molecular formula C40H38N2O4 B1631773 Fmoc-D-Lys(Trt)-OH

Fmoc-D-Lys(Trt)-OH

Cat. No.: B1631773
M. Wt: 610.7 g/mol
InChI Key: CEOOTQDKDICVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Lys(Trt)-OH is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-D-Lys(Trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Lys(Trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOOTQDKDICVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Lys(Trt)-OH: A Cornerstone for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined target molecules. Among the vast arsenal of protected amino acids, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(trityl)-D-lysine, commonly known as Fmoc-D-Lys(Trt)-OH, stands out as a critical building block. Its unique configuration, featuring the base-labile Fmoc group for temporary α-amino protection and the acid-labile trityl (Trt) group for semi-permanent side-chain protection, offers the orthogonality required for the synthesis of complex and modified peptides. This guide provides a comprehensive overview of the chemical structure, properties, and strategic applications of Fmoc-D-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS), offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Properties

Fmoc-D-Lys(Trt)-OH is a derivative of the D-enantiomer of lysine, an essential amino acid. The molecule is characterized by two key protective moieties attached to the amino groups.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotection 20% Piperidine in DMF Fmoc_Peptide->Deprotection Intermediate Carbanion Intermediate Deprotection->Intermediate Proton Abstraction Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct Piperidine scavenges DBF Trt_Deprotection Trt_Peptide Peptide-Lys(Trt)-Resin Cleavage TFA / Scavengers (e.g., TIS, H₂O) Trt_Peptide->Cleavage Protonation Protonated Intermediate Cleavage->Protonation Protonation Deprotected_Peptide Deprotected Peptide Protonation->Deprotected_Peptide Trityl_Cation Trityl Cation Protonation->Trityl_Cation Formation of stable carbocation Scavenged_Cation Scavenged Trityl Cation Trityl_Cation->Scavenged_Cation Trapped by scavengers

Caption: Trityl group cleavage mechanism.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Lys(Trt)-OH is a versatile building block for the synthesis of peptides containing D-lysine. The incorporation of D-amino acids can enhance the proteolytic stability of peptides and modulate their biological activity, making them valuable in drug discovery and development. The Trt protection of the lysine side chain is particularly advantageous as it is more acid-labile than the commonly used Boc group, allowing for milder final cleavage conditions in some cases.

[1]### Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of Fmoc-D-Lys(Trt)-OH into a peptide chain using manual SPPS.

Materials and Reagents
  • Fmoc-D-Lys(Trt)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids) *[2] N,N-Dimethylformamide (DMF), peptide synthesis grade *[2] Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt) *[3] N,N-Diisopropylethylamine (DIPEA) *[3] Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for coupling Fmoc-D-Lys(Trt)-OH to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel. 2[4]. Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin. [2] * Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. 3[2]. Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-Lys(Trt)-OH (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes. This step is crucial for preventing the formation of deletion peptides.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptidyl-resin with DCM (3-5 times) and dry it under a high vacuum for at least 1 hour. 2[5]. Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). [4]Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

    • Dry the crude peptide under a vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_cycle SPPS Cycle Resin_Prep 1. Resin Swelling & Initial Fmoc Deprotection Coupling 2. Coupling of Fmoc-D-Lys(Trt)-OH Resin_Prep->Coupling Washing1 3. Washing (DMF) Coupling->Washing1 Fmoc_Deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) Washing1->Fmoc_Deprotection Washing2 5. Washing (DMF) Fmoc_Deprotection->Washing2 Next_AA 6. Coupling of Next Fmoc-AA Washing2->Next_AA Next_AA->Fmoc_Deprotection Repeat for each AA Final_Cleavage Final Cleavage & Deprotection (TFA/TIS/H₂O) Next_AA->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General SPPS workflow for peptide synthesis.

Conclusion

Fmoc-D-Lys(Trt)-OH is an indispensable tool in the repertoire of peptide chemists. Its well-defined chemical properties and the orthogonal protection strategy it embodies enable the synthesis of a wide array of complex and modified peptides. A thorough understanding of its characteristics, coupled with the implementation of robust and optimized protocols, empowers researchers to push the boundaries of peptide science and accelerate the development of novel therapeutics and research tools.

References

  • Fmoc-D-Lys(Trt)-OH - CBL Patras. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Introduction to Cleavage Techniques (2nd ed.). (1995). Applied Biosystems.
  • Introduction To The FMOC Approach: solid phase peptide syntheses. (2025, August 11). [Video]. YouTube. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018, January 4). ResearchGate. Retrieved from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]

  • Preparation method of Fmoc-Lys (Mtt) -OH. (n.d.). Google Patents.
  • Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide.
  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. (2018). Scientific Reports, 8(1), 15378.
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.

Sources

A Senior Application Scientist's Guide to the Trityl Protecting Group on D-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount. These molecular shields temporarily mask reactive functional groups, directing the course of a reaction to achieve a desired outcome and preventing unwanted side reactions.[1] Among the arsenal of protecting groups available to the modern chemist, the trityl (triphenylmethyl, Trt) group stands out for its unique combination of steric bulk and acid lability, making it an invaluable tool for the selective protection of primary amines, such as the ε-amino group of lysine.[2][3]

This guide provides an in-depth technical overview of the role and application of the trityl protecting group on D-lysine, a non-canonical amino acid increasingly explored in drug development for its potential to enhance peptide stability against enzymatic degradation. We will delve into the causality behind its selection, detailed protocols for its application and removal, and its strategic place within orthogonal synthesis schemes.

The Trityl Group: A Sterically Demanding, Acid-Sensitive Shield

The triphenylmethyl (Trt) group is a large, hydrophobic moiety composed of three phenyl rings attached to a single carbon atom. Its significant steric hindrance is a key feature, allowing it to selectively protect the less hindered primary amine (the ε-amino group) of the D-lysine side chain over the more sterically crowded α-amino group.[2][4] This selectivity is crucial for incorporating D-lysine into a growing peptide chain where the α-amino group must remain available for subsequent coupling reactions.

Beyond its size, the most critical chemical characteristic of the trityl group is its sensitivity to acid.[2] The stability of the trityl cation, a resonance-stabilized carbocation formed upon cleavage, means that the group can be removed under very mild acidic conditions.[4][5][6] This lability is tunable; derivatives such as the methoxy-substituted MMT (4-methoxytrityl) and DMT (4,4'-dimethoxytrityl) are even more acid-sensitive due to the electron-donating nature of the methoxy groups, which further stabilize the carbocation intermediate.[2]

Selective Protection of D-Lysine: The Tritylation Workflow

The introduction of the trityl group onto the ε-amino function of D-lysine is a well-established procedure, typically accomplished by reacting D-lysine with trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base.[2][7] The base, often a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the protected product.[4]

The reaction proceeds via an SN1 mechanism, where the trityl chloride first dissociates to form the stable trityl cation.[4] This electrophilic cation is then attacked by the nucleophilic ε-amino group of D-lysine. The significant steric bulk of the trityl group favors reaction at the more accessible primary amine of the side chain.[2][4]

Experimental Protocol: Nε-Tritylation of D-Lysine

Objective: To selectively protect the ε-amino group of D-lysine hydrochloride.

Materials:

  • D-Lysine hydrochloride

  • Trityl chloride (Trt-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Round bottom flask and standard glassware

  • Ice bath

Procedure:

  • Dissolution: Dissolve D-Lysine hydrochloride in anhydrous DMF in a round bottom flask. Add 2.5-3.0 equivalents of TEA or DIEA to the solution and stir until the D-lysine is fully dissolved and the solution is homogeneous. The base neutralizes the hydrochloride salt and prepares the free amine for reaction.

  • Tritylation: Cool the solution in an ice bath. Slowly add 1.1 equivalents of trityl chloride portion-wise over 30 minutes. The slight excess of trityl chloride ensures complete reaction of the lysine.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether. The aqueous layer contains the product, while excess trityl chloride and triphenylmethanol (from hydrolysis) will move to the organic layer.

  • Precipitation & Isolation: Concentrate the aqueous layer under reduced pressure. The Nε-Trityl-D-lysine product can often be precipitated by adjusting the pH or by adding a less polar, miscible solvent. The resulting solid is then collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product Lys D-Lysine·HCl Mix 1. Dissolve & Neutralize (Stir in DMF with Base) Lys->Mix TrtCl Trityl Chloride (Trt-Cl) React 2. Add Trt-Cl (0°C to RT, Overnight) TrtCl->React Base Base (e.g., TEA) in DMF Base->Mix Mix->React Free ε-Amine Quench 3. Quench & Extract (H₂O / Diethyl Ether) React->Quench Reaction Mixture Isolate 4. Precipitate & Filter Quench->Isolate Aqueous Layer Product Nε-Trityl-D-Lysine Isolate->Product

Caption: Workflow for the selective Nε-tritylation of D-lysine.

The Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Nε-Trityl-D-lysine is as a building block in Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu strategy.[8][9] In this orthogonal scheme, the α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like t-butyl (tBu), and in our case, trityl.[10][11]

The SPPS Cycle with Lys(Trt):

  • Deprotection: The Fmoc group of the resin-bound peptide is removed with a mild base (e.g., 20% piperidine in DMF), exposing the α-amino group for the next coupling step.[12]

  • Coupling: The next amino acid, for instance, Fmoc-D-Lys(Trt)-OH, is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine on the growing peptide chain.

  • Wash: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The key here is the stability of the trityl group to the basic conditions used for Fmoc removal, which prevents unwanted side-chain reactions.[13]

Deprotection: Liberating the Lysine Side Chain

The cleavage of the N-Trityl bond is an acid-catalyzed heterolysis that proceeds via protonation of the amine, followed by the departure of the very stable trityl cation.[2][4] Scavengers, such as triisopropylsilane (TIS) or water, are included in the cleavage cocktail to trap the reactive trityl cations, preventing them from reattaching to other nucleophilic sites on the peptide (e.g., the indole ring of tryptophan).[15]

Experimental Protocol: Global Deprotection and Cleavage

Objective: To cleave the synthesized peptide from the resin and remove all acid-labile side-chain protecting groups, including trityl.

Materials:

  • Peptide-bound resin

  • Reagent K or similar cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Cold diethyl ether

  • Centrifuge and tubes

  • Nitrogen or argon stream for drying

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a reaction vessel (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The trityl group is highly acid-labile and will be removed efficiently under these conditions.[13]

  • Peptide Precipitation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with more cold ether to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_start Starting Material cluster_process Cleavage Process cluster_product Final Products Resin Fully Protected Peptide on Resin (with Lys(Trt)) Cleave 1. Add Cleavage Cocktail (e.g., 95% TFA / H₂O / TIS) Resin->Cleave Incubate 2. Incubate 2-4h at RT Cleave->Incubate Filter 3. Filter Resin, Collect Filtrate Incubate->Filter Byproducts Trityl Cation (Trapped by Scavengers) Incubate->Byproducts Released during cleavage Precipitate 4. Precipitate in Cold Ether Filter->Precipitate Peptide in TFA Isolate 5. Centrifuge & Wash Pellet Precipitate->Isolate Peptide Crude Deprotected Peptide Isolate->Peptide

Caption: Workflow for the acid-mediated cleavage and deprotection of Lys(Trt).

Physicochemical Properties and Strategic Considerations

The introduction of the bulky, hydrophobic trityl group significantly alters the physicochemical properties of the D-lysine building block.

PropertyD-Lysine·HClFmoc-D-Lys(Trt)-OH
Molecular Weight ~182.65 g/mol ~670.8 g/mol
Solubility High in aqueous solutionsLow in water; soluble in organic solvents (DMF, NMP, DCM)
Appearance White crystalline solidWhite to off-white powder
Key Feature Hydrophilic side chainHighly hydrophobic side chain

Note: Exact values may vary slightly by manufacturer.

This increased hydrophobicity can be advantageous, often improving the solubility of the protected amino acid in the organic solvents used for SPPS.[13] However, the steric bulk that provides selectivity can also sometimes hinder coupling efficiency, potentially requiring longer reaction times or more potent coupling reagents, especially when coupling to a sterically hindered N-terminus.[2]

Advantages vs. Disadvantages of Trityl Protection for Lysine

AdvantagesDisadvantages
High Selectivity: Excellent selectivity for the primary ε-amino group due to steric hindrance.[2]Steric Hindrance: Can occasionally slow down coupling reactions, requiring optimization.[2]
Mild Removal: Cleaved under mild acidic conditions (e.g., dilute TFA), compatible with sensitive peptides.[3][15]Potential for Reattachment: Released trityl cation is reactive and requires efficient scavenging to prevent side reactions.[15]
Orthogonality: Fully compatible with the base-labile Fmoc group, making it ideal for Fmoc/tBu SPPS.[]Cost: Trityl-protected amino acids can be more expensive than those with other protecting groups.
Improved Solubility: The hydrophobic nature of the Trt group often enhances the solubility of the building block in organic synthesis solvents.[13]Incomplete Cleavage: In rare, sterically hindered sequences, cleavage may be sluggish, requiring extended reaction times.[13]
Facilitates Purification: The lipophilic character can aid in the purification of protected intermediates by crystallization.[2]

Conclusion

The trityl group serves as a robust and highly effective protecting group for the side chain of D-lysine in modern peptide synthesis. Its large size provides the necessary selectivity for the ε-amino group, while its precisely engineered acid lability ensures its stability throughout the base-catalyzed Fmoc synthesis cycles and its efficient removal during the final acid-mediated cleavage. By understanding the chemical principles governing its application and removal, researchers can confidently leverage Nε-Trityl-D-lysine as a key building block to construct complex and novel peptides for therapeutic and research applications.

References

  • Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
  • NSP-Functional Polymers & Copolymers.
  • Organic Chemistry Portal. Protective Groups.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Springer Science+Business Media.
  • MilliporeSigma.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Organic Chemistry Portal. Tritylamines.
  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Common Organic Chemistry. Trityl Protection.
  • El-Faham, A., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 4-10.
  • BOC Sciences. (n.d.).
  • G.L. Huyett. (n.d.). Solid Phase Peptide Synthesis.
  • Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids. YouTube.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.

Sources

Advanced Fmoc/Trt Orthogonal Protection in SPPS: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The Fmoc/Trt (Fluorenylmethoxycarbonyl / Trityl) strategy represents a cornerstone of modern Solid Phase Peptide Synthesis (SPPS), offering a sophisticated "quasi-orthogonal" protection scheme. Unlike simple orthogonal systems that rely on binary stability (Acid vs. Base), the Fmoc/Trt strategy introduces a third dimension: sensitivity modulation . By exploiting the hyper-acid lability of the Trityl group (and its derivatives like 2-Cl-Trt resin), researchers can manipulate specific sites or cleave protected fragments using dilute acid (1% TFA) while leaving other acid-labile groups (tBu, Boc, Pbf) intact. This guide details the mechanistic underpinnings, strategic applications, and validated protocols for leveraging this powerful methodology in drug development.

Part 1: The Mechanistic Basis of Orthogonality

The Concept of Modulated Lability

True orthogonality implies that Group A can be removed without affecting Group B, and vice versa.[1] The Fmoc/tBu strategy is the standard binary system:

  • Fmoc: Removed by base (Piperidine).[2] Stable to acid.[3][4][5]

  • tBu/Boc/Pbf: Removed by strong acid (95% TFA). Stable to base.

The Fmoc/Trt strategy layers a "hyper-sensitive" acid-labile group (Trityl) on top of this. The Trityl cation (


) is exceptionally stable due to resonance delocalization across three phenyl rings, making the C-X bond (where X is N, O, or S) extremely weak in the presence of protons.
Chemical Stability Matrix
Protecting GroupLability ConditionRemoval ReagentStability
Fmoc (N-term)Base20% Piperidine in DMFStable to TFA, DIPEA (short term)
Trt (Side-chain)Hyper-Acid 1% TFA in DCMStable to Piperidine, DIEA
tBu / Pbf / Boc Strong Acid95% TFAStable to Piperidine, 1% TFA
2-CTC Resin Hyper-Acid 1% TFA in DCMStable to Piperidine

Part 2: Strategic Applications

Scenario A: Regioselective Disulfide Bond Formation

In complex peptides (e.g., insulin, conotoxins), random oxidation of cysteines leads to misfolding. The Fmoc/Trt strategy allows for the selective exposure of specific cysteine pairs while the peptide remains anchored to the resin.

  • Pair 1: Protected with Trt (Removed by 1% TFA).[6]

  • Pair 2: Protected with Acm (Acetamidomethyl, stable to acid, removed by Iodine/Tl(III)).

  • Workflow:

    • Synthesize full sequence.

    • Treat with 1% TFA (removes Trt, leaves Acm and resin linker intact).

    • Oxidize free thiols (Pair 1) on-resin.

    • Cleave peptide (removes tBu, leaves Acm).

    • Solution-phase oxidation of Acm (Pair 2).

Scenario B: Synthesis of Protected Peptide Fragments

For convergent synthesis (ligating fragments to build proteins), one requires fully protected peptide segments with a free C-terminal carboxylic acid.

  • Resin: 2-Chlorotrityl Chloride (2-CTC).[7]

  • Mechanism: The 2-CTC linker is hyper-acid labile. Treatment with 1% TFA cleaves the ester linkage between the peptide and resin, releasing the peptide.

  • Result: Side-chain protecting groups (tBu, Pbf, Trt on side chains) remain intact because they require high-concentration TFA to deprotect.

Scenario C: Preventing Histidine Racemization

Histidine is prone to racemization during coupling due to the imidazole nitrogen extracting the


-proton.
  • Trt Protection:

    
    -Trityl protection lowers the basicity of the imidazole ring, significantly suppressing racemization compared to 
    
    
    
    -Boc or unprotected His.
  • Note: While Trt is effective, coupling should still be performed at low temperatures or with base-free protocols (e.g., DIC/Oxyma) to maximize optical purity.

Part 3: Visualization of Workflows

Diagram 1: The Hierarchy of Orthogonality

This diagram illustrates the selective deprotection pathways available in the Fmoc/Trt strategy.

Orthogonality Start Fully Protected Peptide (Fmoc-AA-Trt-tBu-Resin) Fmoc_Removal N-Terminus Exposed (H2N-AA-Trt-tBu-Resin) Start->Fmoc_Removal 20% Piperidine (Standard Cycle) Trt_Removal Selective Side-Chain Exposed (Fmoc-AA-SH-tBu-Resin) Start->Trt_Removal 1% TFA / DCM (Selective Deprotection) Frag_Cleavage Protected Fragment (Fmoc-AA-Trt-tBu-COOH) Start->Frag_Cleavage 1% TFA / DCM (If 2-CTC Resin) Full_Cleavage Fully Deprotected Peptide (H2N-AA-SH-COOH) Fmoc_Removal->Full_Cleavage 95% TFA / Scavengers (Final Cleavage) Trt_Removal->Full_Cleavage 95% TFA

Caption: The "Three-Tier" stability model allowing selective access to N-terminus, specific side-chains, or peptide-resin cleavage.

Diagram 2: On-Resin Cyclization Workflow

A specific workflow for creating cyclic peptides using Cys(Trt) selective deprotection.

Cyclization Step1 1. Peptide Assembly (Resin-Linker-Cys(Trt)-...-Cys(Trt)-Fmoc) Step2 2. Selective Trt Removal (1-2% TFA in DCM + TIS) Step1->Step2 Exposes free thiols only Step3 3. On-Resin Oxidation (I2 or Air/Charcoal) Step2->Step3 Forms Disulfide Bridge Step4 4. Final Cleavage & Deprotection (95% TFA / TIS / H2O) Step3->Step4 Releases Cyclic Peptide

Caption: Step-by-step protocol for on-resin disulfide cyclization using the lability differential between Trt and the Resin Linker.

Part 4: Validated Experimental Protocols

Selective Removal of Trityl (On-Resin)

Purpose: To expose Cys thiol groups or Lys(Mtt) amines for modification without cleaving the peptide from the resin.

Reagents:

  • Dichloromethane (DCM) - Anhydrous[7]

  • Trifluoroacetic Acid (TFA)[8][6][9][10][11]

  • Triisopropylsilane (TIS) or Triethylsilane (TES) - Critical Scavenger

Protocol:

  • Wash: Wash resin with DCM (3 x 1 min) to remove DMF traces (DMF buffers the acid).

  • Cocktail Prep: Prepare a solution of 1% TFA / 5% TIS / 94% DCM .

    • Note: TIS is mandatory. The trityl cation is an electrophile and will re-alkylate the peptide (often at Cys or Trp) if not quenched immediately.

  • Treatment: Add solution to resin.[12][9] Shake for 2 minutes .

  • Filtration: Filter immediately. The Trityl group comes off very fast; prolonged exposure risks premature cleavage of the linker (if Rink/Wang) or other groups.

  • Repeat: Repeat step 3-4 five to ten times.

    • Visual Check: The filtrate will initially be yellow/orange (trityl cation). Repeat until the filtrate is colorless.

  • Neutralization: Wash resin with 5% DIPEA in DCM (3 x 2 min) to neutralize residual acid.

Cleavage of Protected Peptide from 2-CTC Resin

Purpose: To generate a fully protected peptide fragment with a free C-terminal acid.

Protocol:

  • Wash: Wash resin with DCM (5 x 1 min).

  • Cocktail: Prepare 1% TFA in DCM (No scavengers usually needed if no free nucleophiles are present, but TIS is recommended if Cys/Trp are present).

  • Cleavage: Treat resin with cocktail for 2 minutes . Filter into a flask containing 10% Pyridine in Methanol .

    • Why Pyridine? It neutralizes the TFA immediately, preventing the solution from becoming acidic enough to deprotect side chains (tBu/Boc) over time.

  • Repeat: Repeat 5-10 times.

  • Workup: Concentrate the combined filtrates. Precipitate in cold water or ether to isolate the protected fragment.[13]

Part 5: Troubleshooting & Optimization

The "Retritylation" Problem

Issue: When removing Trt, the formed trityl cation (


) is highly reactive. In the absence of scavengers, it will attack the newly liberated thiol (Cys) or the indole ring of Tryptophan.
Solution: 
  • Always use TIS/TES: Silanes are excellent hydride donors that quench the carbocation irreversibly to Triphenylmethane (

    
    ).
    
  • High Flow: Perform short, repeated washes (flow chemistry style) rather than one long incubation. This removes the cation from the reaction vessel physically.

Histidine Racemization

Issue: Even with Trt protection, His coupling can lead to 2-5% racemization if activated slowly. Solution:

  • Coupling Reagents: Use DIC/OxymaPure. Avoid high concentrations of tertiary bases (DIEA) during the coupling step of His.

  • Temperature: Perform His coupling at 4°C or room temperature; avoid microwave heating for this specific residue.

Incomplete Fmoc Removal on Trt-Resins

Issue: 2-CTC resin is bulky. Steric hindrance can slow down Fmoc removal or coupling near the resin. Solution:

  • Solvent: Use DCM/DMF mixtures for the first few couplings to swell the polystyrene matrix effectively.

  • Loading: Keep initial loading low (< 0.5 mmol/g) to prevent aggregation.

References

  • Isidro-Llobet, A., et al. (2009).[14] Amino Acid-Protecting Groups.[2][3][15][16][17][12][6][13][] Chemical Reviews, 109(6), 2455-2504. [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[3][15][7][17] International Journal of Peptide and Protein Research, 37(6), 513-520. [Link]

  • ResearchGate. (2018). Discussions on Selective Deprotection of Trt Group in SPPS.[Link]

Sources

The Chiral Mirror: Strategic Implementation of D-Amino Acids in Peptide Therapeutics

[1][2]

Executive Summary: The Stereochemical Paradigm Shift

For decades, the "L-bias" of biological systems defined the boundaries of peptide drug design. Natural proteases, receptors, and metabolic pathways are evolutionarily tuned to recognize L-amino acids (levorotary). While this ensures biological fidelity, it imposes a severe limitation on therapeutic peptides: metabolic instability .

The strategic incorporation of D-amino acids (dextrorotary) is not merely a chemical curiosity; it is a validated engineering control to overcome the pharmacokinetic (PK) flaws of natural peptides.[2] By introducing D-isomers, researchers can render peptides invisible to endogenous proteases ("stealth effect"), lock specific secondary structures (conformational constraint), and maintain biological potency through topological mimicry (retro-inverso strategies).

This guide dissects the mechanistic utility of D-amino acids, provides field-proven synthesis protocols to avoid racemization, and details the rigorous design logic required for modern peptidomimetics.

Mechanistic Foundations: Why D-Amino Acids Work[1]

The Proteolytic "Stealth" Effect

The primary driver for D-amino acid substitution is proteolytic resistance . Endogenous proteases (e.g., trypsin, chymotrypsin, dipeptidyl peptidases) rely on a "lock-and-key" recognition of the L-peptide backbone and side-chain orientation.[1]

  • Steric Mismatch: The inversion of the

    
    -carbon center changes the trajectory of the side chain relative to the carbonyl group. Protease active sites, which require precise alignment of the scissile bond (amide bond) and the S1/S1' pockets, cannot accommodate the D-isomer's geometry.
    
  • Half-Life Extension: Substitution of critical cleavage sites (e.g., Arg/Lys sites for trypsin) with their D-counterparts can extend plasma half-life (

    
    ) from minutes to hours or days.[1]
    
Conformational Engineering

D-amino acids are powerful tools for forcing peptides into specific secondary structures that L-sequences cannot thermodynamically sustain.[1]

  • 
    -Turn Induction:  In L-peptide chains, 
    
    
    -turns are often stabilized by Gly or Pro.[1] However, replacing L-Pro with D-Pro (or D-Ala) at the
    
    
    position of a turn strongly nucleates Type I' and Type II'
    
    
    -turns.[1] This is critical for cyclization strategies where "pre-folding" the linear precursor increases yield.
  • Helical Destabilization/Termination: In an

    
    -helix composed of L-amino acids, the insertion of a single D-amino acid creates a "kink" or terminates the helix entirely due to steric clash with the preceding carbonyl oxygen. This is useful for designing specific receptor-binding loops where flexibility is required.[1]
    

Strategic Application: The Retro-Inverso (RI) Design

The Retro-Inverso strategy is the most sophisticated application of D-amino acids. It addresses a common failure mode: Simply swapping L- to D-amino acids usually destroys potency because the side chains no longer align with the receptor.[1]

The RI Logic:

  • Retro: Reverse the primary sequence (C-terminus

    
     N-terminus).
    
  • Inverso: Invert the chirality of every residue (L

    
     D).
    

Result: The side chains of the RI peptide assume a spatial topology nearly identical to the parent L-peptide, but the backbone amide bonds are reversed.[3][4][5] The drug retains bioactivity but gains near-total immunity to proteolysis.

Visualization: Retro-Inverso Topology

The following diagram illustrates how the RI strategy restores side-chain topology.

RetroInversoL_PeptideParent L-Peptide(N -> C)Susceptible to ProteolysisD_PeptideAll-D Peptide(N -> C)Wrong Topology (Inactive)L_Peptide->D_PeptideChiral Inversion(L -> D)RI_PeptideRetro-Inverso Peptide(Reverse Seq + D-AAs)Correct Topology + StableL_Peptide->RI_Peptide1. Reverse Sequence2. Invert ChiralityReceptorTarget Receptor(L-Binding Pocket)L_Peptide->ReceptorHigh AffinityRapid DegradationD_Peptide->ReceptorNo Binding(Steric Clash)RI_Peptide->ReceptorHigh AffinityProtease Resistant

Caption: Logical flow of Retro-Inverso design. Note that simple D-substitution (Yellow) fails binding, while RI (Green) restores topology and adds stability.[1]

Technical Protocol: Solid Phase Peptide Synthesis (SPPS) with D-Amino Acids

Synthesizing peptides with D-amino acids requires modified protocols.[1] The primary risk is racemization (conversion of D back to L, or L to D) during coupling, particularly for Cysteine and Histidine.

The "Self-Validating" Racemization Control Protocol

Objective: Synthesize a D-AA containing peptide with <0.5% racemization.

Reagents:

  • Resin: 2-Chlorotrityl chloride (2-CTC) is preferred for C-terminal D-AAs to prevent diketopiperazine formation.[1]

  • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure. Avoid HATU/HBTU for sensitive D-residues as high pH promotes racemization.[1]

  • Base: Collidine (TMP) or DIPEA (limited exposure).

Step-by-Step Workflow:

  • Resin Loading (Critical Step):

    • If the C-terminal residue is a D-amino acid, load onto 2-CTC resin using low base conditions (DIPEA 1.0 eq) for 1 hour.[1]

    • Validation: Measure loading density. Overloading leads to aggregation; aim for 0.3–0.5 mmol/g.

  • Coupling Cycle (The "Cold" Cycle):

    • For standard D-AAs: Use DIC/Oxyma (1:[1]1) at Room Temperature (RT) for 45 mins.

    • For D-Cys and D-His (High Risk):

      • Pre-cool the reaction vessel to 4°C or use controlled microwave methods (max 50°C, not 75°C+).

      • Use Sym-collidine instead of DIPEA as the base. Collidine is sterically hindered and less likely to abstract the

        
        -proton (the mechanism of racemization).
        
      • Check: Use D-His(Trt)-OH or D-His(Bum)-OH to protect the imidazole ring.[1]

  • Monitoring (The "Self-Check"):

    • Use the Marfey’s Reagent Test or Chiral HPLC on a cleaved micro-sample.

    • Protocol: Hydrolyze a resin sample (6N HCl, 110°C, 24h), derivatize with Marfey’s reagent (FDAA), and analyze via HPLC. D-amino acids will elute at distinct retention times from L-isomers.

Visualization: SPPS Racemization Decision Tree

SPPS_ProtocolStartStart CouplingD-Amino AcidCheck_AAIdentify Amino Acid TypeStart->Check_AAStandardStandard D-AA(Ala, Leu, Phe, etc.)Check_AA->StandardSensitiveSensitive D-AA(D-Cys, D-His)Check_AA->SensitiveProtocol_AProtocol A:Activator: DIC/OxymaTemp: RT or 75°C (MW)Base: DIPEAStandard->Protocol_AProtocol_BProtocol B (Low Racemization):Activator: DIC/OxymaTemp: Max 50°CBase: Sym-CollidineSensitive->Protocol_BQCQC Check:Chiral HPLC / Marfey'sProtocol_A->QCProtocol_B->QC

Caption: Decision matrix for coupling D-amino acids in SPPS. Note the specific diversion for Cys/His to prevent alpha-proton abstraction.

Case Studies: Clinical Success of D-Amino Acids

Difelikefalin (Korsuva™) - FDA Approved 2021[1]
  • Indication: Pruritus in CKD-hemodialysis patients.[1]

  • Structure: A tetrapeptide composed entirely of D-amino acids (D-Phe-D-Phe-D-Leu-D-Lys).[1]

  • Mechanism: It is a highly selective Kappa Opioid Receptor (KOR) agonist.

  • Significance: The all-D design renders it virtually immune to plasma proteases, allowing for predictable pharmacokinetics despite being a small peptide. It demonstrates that receptors can be targeted by all-D structures if the discovery platform (e.g., mirror-image phage display) is used.[1]

Cyclosporine A
  • Indication: Immunosuppressant.

  • Structure: Cyclic undecapeptide containing D-Alanine at position 8.[1]

  • Significance: The D-Ala residue is critical for the formation of the specific conformation required to bind Cyclophilin. Replacing D-Ala with L-Ala abolishes activity, proving the conformational role of D-AAs beyond just stability.[1]

Summary Data Table: Impact of D-Substitution

FeatureL-Peptide (Native)D-Substituted PeptideRetro-Inverso Peptide
Proteolytic Stability Low (

mins)
High (

hours/days)
Very High
Receptor Affinity High (Native fit)Low (Unless re-optimized)High (Topological mimic)
Immunogenicity VariablePotential HaptenLow (Mimics self-structure)
Synthesis Cost LowModerate (D-AA cost)Moderate
Primary Use Case Endogenous signalingStability / Turn inductionBioactive mimetics

References

  • FDA Approval of Difelikefalin: U.S. Food and Drug Administration. "FDA approves therapeutic for pruritus in hemodialysis patients."[6] (2021).[6] Link

  • Retro-Inverso Mechanism: Chorev, M., & Goodman, M. "Recent developments in retro-inverso peptides and proteins." Accounts of Chemical Research, 26(5), 266–273. Link

  • D-Amino Acids in Antimicrobial Peptides: Zhong, G., et al. "D-Amino Acid Substitution and Cyclization Enhance the Stability and Antimicrobial Activity of Arginine-Rich Peptides." bioRxiv. (2025).[7] Link

  • Racemization in SPPS: Palasek, S. A., et al. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis."[8] Journal of Peptide Science. (2007).[8] Link

  • Cyclosporine Structure: "Cyclosporine." National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Mirror Image Phage Display: Weinstock, M. T., et al. "Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB." PNAS. (2018). Link

A Senior Application Scientist's Guide to Fmoc-D-Lys(Trt)-OH: From Supplier Qualification to In-House Verification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The success of solid-phase peptide synthesis (SPPS) is critically dependent on the quality of its fundamental building blocks. Among these, Fmoc-D-Lys(Trt)-OH holds a significant role in the synthesis of peptides requiring a D-lysine residue with a protected side chain. The purity and integrity of this reagent directly impact coupling efficiency, yield, and the final purity of the target peptide. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting a high-quality Fmoc-D-Lys(Trt)-OH supplier and establishing robust in-house quality control protocols. We will delve into the causality behind experimental choices for purity verification, offer detailed analytical methodologies, and explain the strategic importance of the Fmoc and Trityl protecting groups in modern peptide chemistry.

Introduction: The Strategic Role of Fmoc-D-Lys(Trt)-OH in Peptide Synthesis

Fmoc-D-Lys(Trt)-OH is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis (SPPS). Its structure is meticulously designed for orthogonal protection, a strategy that allows for the selective removal of protecting groups at different stages of the synthesis.[1]

  • Nα-Fmoc Group (9-fluorenylmethyloxycarbonyl): This group protects the alpha-amino function of the lysine. Its key characteristic is its lability to a weak base, typically a solution of 20% piperidine in DMF.[2] This allows for its removal to expose the amine for the next coupling step without affecting the acid-labile side-chain protecting groups.[2]

  • Nε-Trt Group (Trityl): The trityl group shields the epsilon-amino group on the lysine side chain. The bulky nature of the Trt group provides excellent steric protection, preventing unwanted side reactions during coupling.[3][4] Crucially, it is stable to the basic conditions used for Fmoc removal but is readily cleaved under mildly acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA) cocktail.[4] This orthogonality between the base-labile Fmoc group and the acid-labile Trt group is fundamental to the success of Fmoc SPPS.[1]

  • D-Configuration: The use of the D-enantiomer is essential for synthesizing peptides with non-natural configurations, which can enhance proteolytic stability, receptor binding affinity, or create specific secondary structures.

The high fidelity of peptide synthesis demands that each building block be of the highest possible purity. Impurities in the Fmoc-D-Lys(Trt)-OH starting material can lead to the formation of deletion sequences (if the reagent is unreactive), capped sequences, or peptides incorporating incorrect amino acids, all of which complicate purification and reduce the overall yield.

Supplier Qualification and Sourcing

Selecting a reputable supplier is the first line of defense in ensuring reagent quality. While many vendors offer Fmoc-amino acids, a thorough evaluation should extend beyond the listed price.

Key Considerations for Supplier Selection:

  • Certificate of Analysis (CoA): Always request a lot-specific CoA.[5][6][7] This document is a testament to the supplier's quality control. It should provide quantitative data on purity and identity.

  • Purity Specification: Look for suppliers that guarantee a high level of purity, typically >99.0% as determined by HPLC.[8]

  • Analytical Data Transparency: Reputable suppliers will provide details of the analytical methods used (e.g., HPLC conditions, NMR solvent). Some may even provide the analytical chromatograms or spectra upon request.

  • Batch-to-Batch Consistency: For long-term projects or GMP-level manufacturing, inquire about the supplier's process for ensuring consistency between different production lots.

  • Packaging and Storage: The product should be shipped in airtight, light-resistant containers. Fmoc-protected amino acids are generally stable but should be stored refrigerated (2-8°C) for long-term stability to minimize potential degradation.[9][10] Before opening, the container must be allowed to warm to room temperature to prevent condensation of atmospheric moisture, which can compromise the reagent.[9]

Prominent suppliers in the peptide synthesis space include companies like Bachem, CordenPharma, and AmbioPharm, who are known for their cGMP-grade manufacturing capabilities.[11]

Purity Specifications and Analytical Verification

While a supplier's CoA is essential, performing in-house verification on incoming material is a critical step for robust quality assurance, especially in a drug development setting. The "purity" of Fmoc-D-Lys(Trt)-OH is multifaceted and must be assessed using orthogonal analytical techniques.

Typical Purity Specifications

The following table summarizes the key specifications to look for in a high-quality batch of Fmoc-D-Lys(Trt)-OH.

ParameterSpecificationMethodRationale
Appearance White to off-white powder or crystalsVisualSignificant deviation in color may indicate degradation or gross impurity.
Identity Conforms to the expected structure¹H NMR, Mass SpectrometryConfirms that the material is indeed Fmoc-D-Lys(Trt)-OH.
Chemical Purity ≥ 99.0%Reverse-Phase HPLC (RP-HPLC)Quantifies the main component relative to any synthesis-related impurities.
Enantiomeric Purity ≥ 99.5% D-isomer (≤ 0.5% L-isomer)Chiral HPLCEnsures the stereochemical integrity of the amino acid, which is critical for the final peptide's structure and function.[12]
Water Content Typically ≤ 1.0%Karl Fischer TitrationWater content is important for accurate weighing and can affect coupling reactions. Lot-specific data is often found on the CoA.[5]
Workflow for In-House Quality Control

The following diagram illustrates a logical workflow for the comprehensive analysis of an incoming batch of Fmoc-D-Lys(Trt)-OH.

QC_Workflow cluster_0 Initial Checks cluster_1 Analytical Verification cluster_2 Final Decision A Receive Reagent & Quarantine B Review Supplier CoA A->B C Visual Inspection B->C D ¹H NMR Spectroscopy (Identity & Residual Solvents) C->D Sample for Testing E Mass Spectrometry (Molecular Weight) C->E Sample for Testing F RP-HPLC (Chemical Purity) C->F Sample for Testing G Chiral HPLC (Enantiomeric Purity) C->G Sample for Testing H Compare Data to Specifications D->H E->H F->H G->H I Release for Use H->I Pass J Reject Batch H->J Fail

Caption: Workflow for incoming QC of Fmoc-D-Lys(Trt)-OH.

Detailed Analytical Protocols

Protocol 1: Chemical Purity by RP-HPLC

Causality: Reverse-phase HPLC separates molecules based on their hydrophobicity. The highly nonpolar Fmoc and Trt groups make Fmoc-D-Lys(Trt)-OH well-suited for this technique. A C18 column is standard. A gradient elution from a weaker organic solvent (like water with an acidic modifier) to a stronger organic solvent (like acetonitrile) is used to elute the main compound and separate it from more polar or less polar impurities. Trifluoroacetic acid (TFA) is a common mobile phase modifier that protonates the carboxylic acid, improving peak shape and resolution.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of Fmoc-D-Lys(Trt)-OH in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.

  • HPLC System & Column: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 50% to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The main peak should be sharp and symmetrical.

Protocol 2: Enantiomeric Purity by Chiral HPLC

Causality: Distinguishing between D and L enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) in the HPLC column. Polysaccharide-based CSPs are particularly effective for separating Fmoc-protected amino acids.[12][13] The differential interaction of the enantiomers with the chiral selector in the CSP leads to different retention times, allowing for their separation and quantification.

Methodology:

  • Sample Preparation: Prepare a sample of Fmoc-D-Lys(Trt)-OH (~1 mg/mL) and, if available, a small amount of the corresponding L-isomer (Fmoc-L-Lys(Trt)-OH) or a racemic mixture to confirm peak identification.

  • HPLC System & Column:

    • Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or similar).[13]

    • Mobile Phase: Isocratic mobile phases are common. A typical starting point is a mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an acidic additive (e.g., 0.1% TFA or Formic Acid).[13] A common mobile phase could be 60:40 Acetonitrile:Water with 0.1% TFA.[13]

  • Chromatographic Conditions:

    • Mode: Isocratic.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis: The goal is to achieve baseline resolution (Rs > 1.5) between the D and L enantiomer peaks.[13] Calculate the enantiomeric excess (% ee) or the percentage of the unwanted L-isomer.

Protocol 3: Identity Verification by ¹H NMR and Mass Spectrometry

Causality: ¹H NMR provides a detailed fingerprint of the molecule's structure, confirming the presence of the Fmoc, Trityl, and lysine backbone protons in the correct ratios and chemical environments. Mass spectrometry confirms the molecular weight of the compound.

Methodology (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum on a 300 or 400 MHz spectrometer.[14]

  • Data Analysis:

    • Fmoc Group: Look for characteristic aromatic multiplets between ~7.2 and 7.9 ppm.

    • Trityl Group: Look for a large multiplet corresponding to the 15 protons of the three phenyl rings, typically between ~7.1 and 7.5 ppm.

    • Lysine Backbone: Identify the alpha-proton and side-chain protons.

    • Confirm the absence of significant signals from common impurities like residual solvents (e.g., ethyl acetate, dichloromethane).

Methodology (Mass Spectrometry):

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acquisition: Analyze using an electrospray ionization (ESI) source, typically in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For Fmoc-D-Lys(Trt)-OH (C₄₀H₃₈N₂O₄, Mol. Wt. 610.74), the expected m/z would be ~611.7.

Role in an SPPS Cycle

The verified, high-purity Fmoc-D-Lys(Trt)-OH is now ready for use. The diagram below shows its incorporation into a growing peptide chain on a solid support.

SPPS_Cycle Resin Resin-Peptide-NH₂ ActivatedLys Activated Ester Resin->ActivatedLys Couple FmocLys Fmoc-D-Lys(Trt)-OH FmocLys->ActivatedLys Activate Activator Activation Reagent (e.g., HBTU/DIPEA) Activator->ActivatedLys Deprotection 20% Piperidine/DMF DeprotectedPeptide Resin-Peptide-Lys(Trt)-NH₂ Deprotection->DeprotectedPeptide CoupledPeptide Resin-Peptide-Lys(Trt)-Fmoc ActivatedLys->CoupledPeptide CoupledPeptide->Deprotection Fmoc Removal NextCycle Ready for Next Fmoc-AA Coupling DeprotectedPeptide->NextCycle

Caption: Incorporation of Fmoc-D-Lys(Trt)-OH in an SPPS cycle.

Conclusion

The chemical and enantiomeric purity of Fmoc-D-Lys(Trt)-OH is not a trivial parameter; it is a critical determinant of success in solid-phase peptide synthesis. A meticulous approach that combines judicious supplier selection with a robust, multi-technique in-house verification program is paramount. By understanding the causality behind the analytical methods and implementing detailed protocols for HPLC, NMR, and mass spectrometry, researchers and drug developers can ensure the integrity of their starting materials, leading to higher quality synthetic peptides and more reliable scientific outcomes.

References

  • CBL Patras. (n.d.). Fmoc-D-Lys(Trt)-OH.
  • Aapptec Peptides. (n.d.). Fmoc-Lys(Trt)-OH [111061-54-2].
  • Sigma-Aldrich. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Aapptec Peptides. (n.d.). Fmoc-D-Lys(Aloc)-OH [214750-75-1].
  • ChemPep. (n.d.). Fmoc-Lys(Trt)-OH | 111061-54-2.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
  • Aapptec. (n.d.). Handling and Storage of Peptides - FAQ.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC.
  • ScienceOpen. (n.d.). Supporting Information.
  • Reddit. (2021).
  • Phenomenex. (n.d.). APPLICATIONS.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
  • ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group... [Diagram].
  • PubMed. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Cys(Trt)-OH ≥97.0% (HPLC).
  • Taylor & Francis. (n.d.). Chiral HPLC Separation of Protected Amino Acids.
  • A professional biotech blog. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • National Institutes of Health. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids.... PMC.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • GL Biochem. (n.d.). Product and Supplier Directory.
  • ResearchGate. (n.d.). HPLC chromatograms of FMOC derivatives... [Diagram].
  • Biomatik. (n.d.). Custom Peptide Synthesis Services.
  • IRIS Biotech. (n.d.). Supporting Information.
  • CPHI Online. (n.d.). Peptides Product and Supplier Directory.
  • Aapptec Peptides. (n.d.). Fmoc-D-Cys(Trt)-OH [167015-11-4].
  • Eqipped. (n.d.). Fmoc-D-Cys(Trt)-Oh 5 G | 8.52143.0005.
  • Roots Analysis. (2024). Top 10 Peptide Synthesis Companies in 2024.
  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz.
  • Sigma-Aldrich. (n.d.). Fmoc- D -Asn(Trt)-OH 97 180570-71-2.
  • Activotec. (n.d.). Fmoc-D-Cys(Trt)-OH.

Sources

Technical Guide: Solubility Profile & Handling of Fmoc-D-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-Lys(Trt)-OH (CAS: 1272755-60-8) is a critical building block for the synthesis of protease-resistant peptides and peptidomimetics. While enantiomeric to the widely used L-isomer, its handling requires precise control over solvent choice to prevent aggregation and ensure high coupling efficiency in Solid-Phase Peptide Synthesis (SPPS).

Key Solubility Metrics:

  • Primary Solvent: N,N-Dimethylformamide (DMF) is the industry standard, supporting concentrations up to 0.5 M .

  • Alternative Solvent: N-Methyl-2-pyrrolidone (NMP) offers faster kinetics but reduced solution stability.

  • Critical Constraint: Avoid prolonged storage in basic solvents to prevent premature Fmoc removal.

Physicochemical Profile

Understanding the molecular properties is the first step to mastering solubility. The bulky Trityl (Trt) group on the


-amine provides necessary lipophilicity but can induce steric hindrance during dissolution.
PropertySpecification
Compound Name Fmoc-D-Lys(Trt)-OH
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
CAS Number 1272755-60-8
Molecular Weight 610.75 g/mol
Molecular Formula C

H

N

O

Appearance White to off-white powder
Chirality D-Isomer (Enantiomer of Fmoc-Lys(Trt)-OH)

Note: As enantiomers, Fmoc-D-Lys(Trt)-OH and Fmoc-L-Lys(Trt)-OH share identical solubility profiles in achiral solvents like DMF and NMP.

Solubility in Key Solvents

N,N-Dimethylformamide (DMF)

DMF is the preferred solvent for Fmoc-D-Lys(Trt)-OH due to its balance of polarity and ability to solvate the growing peptide chain.

  • Standard Concentration: 0.2 M – 0.5 M

    • Most automated synthesizers (e.g., CEM Liberty, Protein Technologies) utilize 0.2 M stock solutions.

    • Manual synthesis often employs higher concentrations (up to 0.5 M) to drive kinetics.

  • Saturation Limit: Approximately 0.6 – 0.7 M at 25°C. Exceeding 0.5 M increases viscosity and risk of precipitation in transfer lines.

  • Protocol: Add solvent to powder. Vortexing is usually sufficient; sonication may be required for concentrations >0.4 M.

N-Methyl-2-pyrrolidone (NMP)

NMP is a powerful alternative, often used to reduce aggregation in "difficult sequences."

  • Solubility: Comparable to DMF, often slightly higher.

  • Risk Factor: NMP is more prone to oxidation and amine contamination over time, which can lead to slow, premature removal of the Fmoc group.

  • Recommendation: Use fresh, high-grade NMP (peptide grade) and use solutions within 24 hours.

Binary Mixtures (DMF/DMSO)

For sequences prone to on-resin aggregation (β-sheet formation), adding Dimethyl Sulfoxide (DMSO) is effective.

  • Mixture: 50% DMF / 50% DMSO or 80% DMF / 20% DMSO.

  • Effect: Disrupts inter-chain hydrogen bonding.

  • Caution: DMSO is more viscous; ensure automated liquid handlers are calibrated for the change in viscosity.

Dichloromethane (DCM)
  • Solubility: Moderate to High.

  • Usage: Rarely used as a primary coupling solvent for Fmoc chemistry because it does not solvate the peptide resin (polystyrene/PEG) as effectively as DMF/NMP. It is primarily used for resin swelling or specific loading steps.

Experimental Protocol: Stock Solution Preparation

This protocol ensures a robust 0.2 M stock solution, suitable for automated SPPS.

Reagents:

  • Fmoc-D-Lys(Trt)-OH (MW: 610.75)[1]

  • DMF (Peptide Synthesis Grade, amine-free)

Workflow:

  • Weighing: Weigh 1.22 g of Fmoc-D-Lys(Trt)-OH into a 15 mL polypropylene tube.

  • Solvent Addition: Add 10.0 mL of DMF.

  • Dissolution:

    • Cap tightly.

    • Vortex for 30–60 seconds.

    • Observation: The powder should dissolve into a clear, colorless solution.

    • Troubleshooting: If particles persist, sonicate at 25°C for 2 minutes. Avoid heating above 40°C to prevent degradation.

  • Filtration (Optional but Recommended): Filter through a 0.45 µm PTFE syringe filter to remove any insoluble particulate matter (e.g., filter fibers from bulk packaging) that could clog synthesizer lines.

Visualization: Preparation Workflow

G Start Start: 1.22g Powder AddSolvent Add 10mL DMF Start->AddSolvent Agitate Vortex (30-60s) AddSolvent->Agitate Check Clear Solution? Agitate->Check Sonicate Sonicate (2 min) Check->Sonicate No Ready Ready for SPPS (0.2M) Check->Ready Yes Sonicate->Check Filter Filter (0.45µm PTFE) Ready->Filter Optional

Caption: Step-by-step workflow for preparing a standard 0.2 M stock solution in DMF.

Troubleshooting & Optimization

Gelation

High concentrations (>0.5 M) or cold storage (4°C) can cause the solution to gel or precipitate.

  • Fix: Gently warm the solution to 30–35°C in a water bath. Vortex until clear.

  • Prevention: Store stock solutions at room temperature (20–25°C) if they will be used within 48 hours.

Aggregation During Coupling

If the D-Lys residue is part of a difficult sequence (e.g., hydrophobic stretch), standard coupling in DMF may show low efficiency.

  • Strategy: Switch solvent system to NMP or DMF/DMSO (4:1) .

  • Activation: Use stronger coupling reagents like HATU or OxymaPure/DIC to drive the reaction.

Solvent Selection Logic

Use the following decision tree to select the optimal solvent based on your synthesis constraints.

SolventTree Root Select Solvent for Fmoc-D-Lys(Trt)-OH Standard Standard SPPS? Root->Standard Difficult Difficult/Aggregating Sequence? Standard->Difficult No DMF Use DMF (0.2 - 0.5 M) Standard Protocol Standard->DMF Yes NMP Use NMP Better Solvation Difficult->NMP Moderate Difficulty Binary Use DMF/DMSO (1:1) Disrupts H-bonds Difficult->Binary High Difficulty

Caption: Decision tree for selecting the optimal solvent environment for Fmoc-D-Lys(Trt)-OH.

References

  • Sigma-Aldrich. Fmoc-D-Lys(Trt)-OH Product Specification & CAS 1272755-60-8.[2] Retrieved from (Note: Link directs to general Fmoc-Lys catalog for verification of properties).

  • Bachem. Fmoc-D-Lys(Mtt)-OH and Trityl Derivatives. Retrieved from .

  • ResearchGate. Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. (Comparative study on Trityl-protected amino acid solubility). Retrieved from .

  • Royal Society of Chemistry. Replacing DMF in solid-phase peptide synthesis. (Green chemistry alternatives and solubility data). Retrieved from .

  • ChemPep. Fmoc-Lys(Trt)-OH Product Data. (L-isomer data acting as physicochemical proxy). Retrieved from .

Sources

Methodological & Application

Selective cleavage of Trt group from lysine side chain

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the orthogonal deprotection of Lysine side chains protected with Trityl-based groups, specifically 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) , during Solid Phase Peptide Synthesis (SPPS).[1] While the unsubstituted Trityl (Trt) group is standard for heteroatoms (Cys, His, Asn), its stability on the


-amine of Lysine renders it unsuitable for selective removal in the presence of acid-labile groups like Boc. Therefore, this guide focuses on the industry-standard Lys(Mtt)  and Lys(Mmt)  derivatives, which allow for controlled, selective liberation of the amine for downstream modifications (e.g., cyclization, fluorophore labeling, biotinylation) without disrupting the peptide-resin linkage or other protecting groups.

Introduction & Mechanistic Principles

The Orthogonality Challenge

In complex peptide synthesis, "orthogonality" allows specific functional groups to be deprotected and modified while others remain protected. The standard Fmoc/tBu strategy utilizes base-labile Fmoc for chain elongation and acid-labile tBu/Boc for side-chain protection. To modify a specific Lysine residue on-resin, it must be protected with a group that is:

  • Stable to piperidine (Fmoc removal).

  • Stable to coupling conditions.

  • Labile to mild acid conditions (1–2% TFA) that do not cleave the peptide from the resin (e.g., Wang linker) or remove Boc/tBu groups.

Trityl vs. Mtt vs. Mmt: The Stability Hierarchy

The stability of trityl-based protecting groups is dictated by the stability of the resulting carbocation. Electron-donating groups (methyl, methoxy) on the phenyl rings stabilize the cation, making the protecting group more acid-labile.

  • Trt (Triphenylmethyl): Least stable cation

    
     Most stable protecting group. Not recommended  for selective Lysine deprotection as its removal conditions (approx. 5–10% TFA) overlap with Boc cleavage.
    
  • Mtt (4-methyltrityl): Moderate stability. The industry standard. Cleaved by 1% TFA in DCM.[2]

  • Mmt (4-methoxytrityl): Most stable cation

    
     Most acid-labile. Cleaved by extremely mild reagents (e.g., HOBt/TFE or 0.5% TFA).
    

Key Insight: For selective Lysine deprotection, Lys(Mtt) is the optimal balance of stability during synthesis and lability during selective removal.

Experimental Workflow & Visualization

Mechanism of Action

The cleavage is an equilibrium process driven by acid (protonation) and irreversible trapping of the carbocation by a scavenger (TIS or MeOH).

TritylCleavage Substrate Lys(Mtt)-Resin (Protected) Protonation Protonation (TFA) Substrate->Protonation 1% TFA Intermediate Transition State [R-NH2...C+(Ph)3] Protonation->Intermediate Cleavage Carbocation Release Intermediate->Cleavage Equilibrium Scavenging Scavenging (TIS/MeOH) Cleavage->Scavenging Irreversible Trap Product Lys-Resin (Free Amine) + Mtt-Scavenger Scavenging->Product

Figure 1: Mechanism of acid-catalyzed Mtt deprotection. The addition of a scavenger is critical to drive the equilibrium forward and prevent retritylation.

Strategic Workflow

Workflow Step1 1. Peptide Assembly (Fmoc-SPPS) Step2 2. Selective Deprotection (1% TFA/DCM + Scavenger) Step1->Step2 Step3 3. Visual Check (Yellow/Orange Beads) Step2->Step3 Monitor Color Step3->Step2 Repeat if necessary Step4 4. Neutralization (5% DIPEA/DMF) Step3->Step4 Complete Step5 5. Side-Chain Modification (Cyclization/Labeling) Step4->Step5 Step6 6. Global Cleavage (95% TFA) Step5->Step6

Figure 2: Operational workflow for selective Lys(Mtt) deprotection and subsequent modification.

Detailed Protocol: Selective Removal of Lys(Mtt)

Objective: Remove the Mtt group from Lysine without affecting Boc, tBu, or Trt (on Cys/His) groups, and without cleaving the peptide from the resin.

Materials & Reagents
  • Resin: Peptidyl-resin with Fmoc-Lys(Mtt)-OH incorporated.[1][3]

  • Deprotection Cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4]

  • Scavenger: 2–5% Triisopropylsilane (TIS) OR 5% Methanol (MeOH).

    • Note: TIS is preferred for preventing oxidation; MeOH is an economical alternative that also effectively quenches the cation.

  • Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Wash Solvents: DCM, DMF, Methanol.[5][6]

Step-by-Step Procedure
StepActionCritical Technical Insight
1. Preparation Swell the resin in DCM for 15 minutes. Drain.DCM swells polystyrene resins better than DMF, ensuring the lipophilic Mtt group is accessible to the acid.
2. Acid Pulse Add 1% TFA / 3% TIS / 96% DCM (approx. 10 mL per gram of resin). Shake for 2 minutes .Do not exceed 2 minutes per cycle. Short pulses prevent acid penetration into the resin core where it might cleave the linker or Boc groups.
3. Filtration Filter the solution. Observe Color: The filtrate/beads should turn bright yellow/orange.The color is due to the stable Mtt+ carbocation. Intensity correlates with the amount of Mtt removed.
4. Repetition Repeat Step 2 and 3 approximately 5–10 times .Continue until the yellow color in the filtrate fades significantly, indicating most Mtt has been removed.
5. Final Wash Wash resin with DCM (3x) followed by DMF (3x).Removes residual acid and carbocation byproducts.
6. Neutralization Treat resin with 5% DIPEA in DMF for 5 minutes (2x).Essential to remove TFA salts from the

-amine. The amine must be free (neutral) for the next coupling reaction.
7. Validation Perform a Kaiser Test (ninhydrin).Result: Resin beads should be dark blue (positive for free amines). Solution remains clear.
Alternative Conditions (For Highly Acid-Sensitive Resins)

For hyper-acid-sensitive linkers (e.g., 2-Chlorotrityl resin) where 1% TFA might cause premature peptide cleavage:

  • Reagent: Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / DCM (2:1:7).

  • Condition: Treat for 1 hour. This is milder but slower than TFA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Boc/tBu groups Acid exposure too long or TFA concentration too high.Strict adherence to "flow" or "short pulse" method (2 min max). Use 1% TFA exactly. Ensure efficient draining.
Premature Peptide Cleavage Linker (e.g., Cl-Trt) is too sensitive.Switch to HFIP/DCM method (Section 3.3).
Incomplete Mtt Removal Equilibrium re-attachment (Retritylation).Increase scavenger concentration (TIS/MeOH). Ensure the yellow filtrate is removed quickly.
Beads do not turn orange Wrong protecting group (e.g., Lys(Trt) or Lys(Boc)) used.Verify resin identity. Lys(Trt) (unsubstituted) will NOT deprotect/turn orange efficiently with 1% TFA.

References

  • Aletras, A., et al. (1995).[4] Preparation of cyclic peptides via the side chain of lysine using the Mtt group. International Journal of Peptide and Protein Research. Link

  • Merck Millipore (Novabiochem). Cleavage Protocols and Protecting Group Strategies.Link

  • Bachem. Selective Deprotection of Lys(Mtt).Link

  • Vila-Perelló, M., et al. (2025). Orthogonal protecting groups in Fmoc solid-phase peptide synthesis. ResearchGate.[7] Link

  • Aapptec. Selective Removal of Mtt Protecting Group From Amines.Link

Sources

Application Note: High-Fidelity Synthesis of Protease-Resistant Branched Peptidomimetics via Fmoc-D-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of branched peptides typically relies on orthogonal protecting groups like Mtt (4-methyltrityl) or ivDde to facilitate on-resin modification. However, Fmoc-D-Lys(Trt)-OH presents a distinct, often overlooked utility in the engineering of protease-resistant peptidomimetics.

Unlike Mtt, the Trityl (Trt) group on the


-amine of Lysine is highly acid-stable, requiring 90-95% TFA for removal. This property makes it unsuitable for standard on-resin branching (where 1% TFA is used to selectively deprotect the side chain). Instead, Fmoc-D-Lys(Trt)-OH is the reagent of choice for Post-Cleavage Solution-Phase Branching .

This approach is superior when:

  • Steric Hindrance is High: On-resin branching with bulky moieties (e.g., PEG, lipids, or complex fluorophores) often suffers from poor kinetics due to the pseudo-dilution effect of the solid support.

  • Proteolytic Stability is Required: The incorporation of D-Lysine confers resistance to trypsin and other serum proteases, extending the in vivo half-life of the final construct.

  • Cost-Efficiency is Critical: Fmoc-D-Lys(Trt)-OH is significantly more cost-effective than its Mtt counterpart, making it ideal for large-scale synthesis of linear precursors intended for convergent ligation.

This guide details the protocol for synthesizing a linear D-Lys-containing precursor and performing controlled, site-specific branching in the solution phase.

Chemical Logic & Protecting Group Strategy

To ensure success, one must understand the orthogonality of the system. The Trt group on Lysine is removed simultaneously with the cleavage of the peptide from the resin (assuming standard Wang or Rink Amide resins).

ComponentProtecting GroupDeprotection ConditionRole

-Amine
Fmoc20% Piperidine in DMFTemporary protection for chain assembly.
Side Chains (Standard) tBu, Pbf, Boc95% TFAPermanent protection during synthesis.

-Amine (Target)
Trt (Trityl) 95% TFA Latent Reactivity. Reveals free amine only after global cleavage.
Resin Linker Rink Amide95% TFAReleases peptide amide upon global deprotection.
Visualization: Workflow Logic

The following diagram illustrates the decision matrix between using Mtt (On-Resin) and Trt (Solution-Phase) strategies.

BranchingStrategy Start Branched Peptide Design Choice Select Branching Strategy Start->Choice MttRoute On-Resin Branching (Use Fmoc-Lys(Mtt)-OH) Choice->MttRoute Complex Branch (Peptide Chain) TrtRoute Solution-Phase Branching (Use Fmoc-D-Lys(Trt)-OH) Choice->TrtRoute Bulky/Sensitive Branch (PEG, Dye, Lipid) Step1 SPPS (Linear Chain) TrtRoute->Step1 Step2 Global Cleavage (95% TFA) Removes Trt & Releases Peptide Step1->Step2 Step3 Purification (HPLC) Step2->Step3 Step4 Solution Conjugation (Activated Ester/Click Chem) Step3->Step4 Final High-Purity Branched Peptidomimetic Step4->Final

Caption: Decision matrix for selecting Fmoc-D-Lys(Trt)-OH versus Mtt derivatives. The Trt pathway prioritizes solution-phase purity and steric accessibility.

Detailed Protocol

Phase 1: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize the linear sequence incorporating D-Lys at the desired branch point.

Materials:

  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-D-Lys(Trt)-OH (and other sequence AA).

  • Coupling Reagents: DIC/OxymaPure (Preferred for lower racemization) or HATU/DIEA.

Step-by-Step:

  • Resin Swelling: Swell resin in DCM (30 min) then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Coupling (Automated or Manual):

    • Dissolve Fmoc-AA-OH (4 eq), OxymaPure (4 eq), and DIC (4 eq) in DMF.

    • Critical Note: For Fmoc-D-Lys(Trt)-OH, ensure pre-activation time is < 2 min to prevent potential side reactions, although Trt is sterically bulky and relatively stable.

    • React for 60 min at Room Temperature.

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin). If positive (blue), re-couple.

  • Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

  • Repeat for full sequence.

  • Final Wash: DCM (5x), MeOH (3x), dry under vacuum.

Phase 2: Global Deprotection & Cleavage

Objective: Remove the peptide from resin and strip the Trt group to expose the


-amine.

Cocktail Formulation (Reagent K equivalent):

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 2.5%[1]

  • H₂O: 2.5%[1]

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Essential if Cys/Met are present; otherwise use TIS/H2O).

Protocol:

  • Add cold cleavage cocktail to the resin (10 mL per 1g resin).

  • Agitate for 2.5 to 3 hours .

    • Note: The Trt group on Lysine is slower to leave than Boc/tBu. Do not shorten this time.

  • Precipitate the filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min), decant, and wash pellet 2x with cold ether.

  • Lyophilize the crude peptide.

Phase 3: Solution-Phase Branching (Conjugation)

Objective: Selectively react the free


-amine of the D-Lysine.

Context: At this stage, you have a linear peptide with a free N-terminus (unless acetylated) and a free


-amine. To achieve selective branching at the Lysine, the N-terminus must have been acetylated/capped during SPPS, or the conjugation reagent must be selective (e.g., if the N-terminus is distinct, but usually, we cap the N-term on-resin if the Lysine is the target).

Reaction Setup (Example: PEGylation or Fluorophore attachment):

  • Dissolution: Dissolve the purified linear peptide in anhydrous DMSO or DMF (Concentration: 5-10 mg/mL).

  • Base: Add DIPEA (Diisopropylethylamine) to adjust pH to ~8.0 (approx. 2-3 equivalents relative to peptide).

  • Reagent Addition: Add the activated branching agent (e.g., NHS-Ester PEG, NHS-Fluorescein) in slight excess (1.1 – 1.5 eq).

    • Why Solution Phase? The kinetics here are orders of magnitude faster than on-resin, and you can monitor the reaction by HPLC.

  • Incubation: Stir at RT for 1-4 hours. Monitor by analytical HPLC.

  • Quenching: Add 0.1% TFA/Water to quench the reaction.

Quality Control & Validation

Analytical HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 300Å).

  • Gradient: 5% to 65% Acetonitrile in Water (with 0.1% TFA) over 30 min.

  • Expectation: The branched product will typically show a shift in retention time (hydrophobic shift for lipids/dyes, hydrophilic shift for PEGs) compared to the linear precursor.

Mass Spectrometry (ESI-MS)

Validate the mass shift.

  • Target Mass:

    
     (e.g., -HCl or -NHS).
    
  • Check for Incomplete Trt Removal: If you see a mass corresponding to

    
     Da (Trityl), the cleavage time in Phase 2 was insufficient.
    
Data Summary Table
ParameterLinear Precursor (D-Lys)Branched Product
Retention Time

(Baseline)

(Shift confirms conjugation)
Molecular Weight MW (Calc)MW (Calc) + Branch MW
Purity (Target) > 95%> 95%
Protease Stability High (

)
High (

)

Troubleshooting Guide

Issue 1: Incomplete Removal of Trt Group

  • Symptom:[1][2][3] Mass spec shows +242 Da adduct.

  • Cause: Cleavage cocktail too old or reaction time too short.

  • Fix: Extend cleavage time to 4 hours. Ensure TFA is fresh.

Issue 2: Multiple Branching Sites

  • Symptom:[1][2][3] Multiple product peaks.

  • Cause: The N-terminus was not capped, or other nucleophiles (Cys, Tyr) reacted.

  • Fix: Ensure N-terminus is Acetylated on-resin before cleavage. Use NHS esters which are specific to amines (Lys) over hydroxyls (Tyr) at pH 8.0.

Issue 3: Poor Solubility in Conjugation Buffer

  • Symptom:[1][2][3] Peptide precipitates upon adding DIPEA.

  • Fix: Use 6M Guanidine HCl or pure DMSO as the solvent. The reaction will still proceed in organic solvents for NHS-ester chemistry.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Bachem. (2022). Introduction to Peptide Synthesis Methods.

  • Sigma-Aldrich. (2023). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.

  • Miyazaki, H., et al. (2020). Synthesis of peptide-immobilized magnetic beads. Processes.

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

Sources

Optimizing Manual SPPS of D-Amino Acids: High-Fidelity Incorporation of Fmoc-D-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug development to enhance proteolytic stability and disrupt native secondary structures for peptidomimetic applications.[1] Fmoc-D-Lys(Trt)-OH (CAS: 1272755-60-8) represents a pivotal building block for introducing cationic charges while maintaining orthogonality.

Unlike its L-counterpart, the D-isomer introduces specific steric challenges during the coupling phase. Furthermore, the risk of racemization (conversion back to the L-form or mixed chirality) is elevated during activation. This guide moves beyond standard textbook protocols, offering a precision-engineered manual synthesis workflow designed to maximize enantiomeric purity and coupling efficiency.

Core Chemical Profile
PropertySpecification
Compound Name Fmoc-D-Lys(Trt)-OH
CAS Number 1272755-60-8
Molecular Weight 610.74 g/mol
Solubility Soluble in DMF, NMP, DCM. (Note: High concentrations may require mild sonication)
Side Chain Protection Trityl (Trt) - Acid labile (Removed by TFA)
N-Term Protection Fmoc - Base labile (Removed by Piperidine)

Strategic Considerations: The "Why" Behind the Protocol

The Trityl (Trt) Advantage

We utilize the Trityl group for the


-amine protection of Lysine rather than Boc (tert-butyloxycarbonyl) in this context for specific reasons:
  • Orthogonality: The Trt group is extremely acid-labile but stable to base. This ensures it survives the repetitive piperidine treatments used to remove the Fmoc group.

  • Cleavage Kinetics: Trt removes faster than Boc during the final TFA cleavage.

  • Visual Feedback: The Trityl cation released during cleavage is intensely yellow. This serves as a built-in visual indicator that side-chain deprotection is occurring.

Racemization Control: The Oxyma/DIC Paradigm

Standard HBTU/DIEA coupling protocols are often too aggressive for D-amino acids, leading to oxazolone formation and subsequent racemization.

  • Recommendation: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .

  • Mechanism: Oxyma acts as a nucleophilic additive that suppresses racemization more effectively than HOBt while maintaining high coupling rates, crucial for the sterically slightly different D-isomer fit.

Detailed Manual Protocol

Phase A: Resin Preparation & Swelling
  • Resin Choice: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).

  • Step: Place resin in the reaction vessel. Add DMF (Dimethylformamide) roughly 10 mL per gram of resin.[2]

  • Action: Allow to swell for 30–45 minutes .

  • Why? Dry resin beads have collapsed polymer networks. Swelling expands the matrix, exposing the internal reaction sites. Inadequate swelling is the #1 cause of "deletion sequences."

Phase B: Fmoc Deprotection (The Cycle Start)
  • Drain the DMF.[1]

  • Add 20% Piperidine in DMF (v/v).

  • Agitate for 5 minutes. Drain.

  • Add fresh 20% Piperidine in DMF.

  • Agitate for 15 minutes. Drain.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Critical: The final DMF wash must be thorough to remove all traces of piperidine. Residual base will prematurely remove the Fmoc from the next incoming amino acid, causing double insertion (e.g., D-Lys-D-Lys).

Phase C: Activation & Coupling of Fmoc-D-Lys(Trt)-OH
  • Stoichiometry: Use 3 to 5 equivalents (eq) relative to resin loading.

Preparation:

  • Weigh Fmoc-D-Lys(Trt)-OH (3 eq).

  • Weigh Oxyma Pure (3 eq).

  • Dissolve both in minimal DMF (approx 5-8 mL/g resin).

  • Add DIC (3 eq) immediately before adding to the resin.

    • Note: Do not pre-activate for more than 2-3 minutes. The active ester is unstable.

Reaction:

  • Add the activated mixture to the resin.

  • Agitate at room temperature for 60–90 minutes .

    • D-Amino Acid Note:[1][3] Due to potential steric mismatch with the growing L-peptide chain, D-amino acids may require longer coupling times. If the sequence is "difficult" (hydrophobic), extend to 2 hours.

Phase D: Monitoring (The Kaiser Test)

Never assume a coupling worked. Verify it.

  • Take a small sample of resin beads (~10 beads).

  • Wash thoroughly with Ethanol (to remove DMF).

  • Add 2 drops each of Ninhydrin , Phenol , and KCN/Pyridine solutions.

  • Heat at 100°C for 2 minutes.

ResultAppearanceInterpretationAction
Colorless / Yellow Beads are clearCoupling Complete Proceed to next cycle.
Blue / Purple Beads are blueFree Amines Present Recouple. Do not proceed.
  • Mechanism:[4][5][6] Ninhydrin reacts with free primary amines to form "Ruhemann's Purple."[5][7] A negative test (colorless) confirms the Fmoc-D-Lys is attached and the N-terminus is protected.

Phase E: Final Cleavage & Side-Chain Deprotection

This step removes the peptide from the resin and removes the Trityl group from the Lysine.

Cocktail Formulation:

  • TFA (Trifluoroacetic acid): 95% (The acid source)[1]

  • TIS (Triisopropylsilane): 2.5% (The Scavenger)[1]

  • H2O: 2.5% (Hydrolysis of side products)

Procedure:

  • Wash resin with DCM to remove DMF (DMF interferes with precipitation).

  • Add Cleavage Cocktail.

  • Agitate for 2–3 hours.

  • Observation: The solution will likely turn yellow . This is the Trityl cation . It is normal. The TIS is there to "catch" this cation so it doesn't re-attach to Tryptophan or Cysteine residues.

  • Filter resin; collect filtrate.

  • Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether .

Visualization: The Manual SPPS Workflow

The following diagram illustrates the logical flow of the synthesis cycle, emphasizing the critical decision point at the Kaiser Test.

SPPS_Workflow Start Start: Resin Preparation Swell Resin Swelling (DMF, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 Wash Cycle (DMF/DCM/DMF) Deprotect->Wash1 Activate Activation (Fmoc-D-Lys + Oxyma + DIC) Wash1->Activate Couple Coupling Reaction (60-90 min) Activate->Couple Wash2 Wash Cycle (DMF) Couple->Wash2 Kaiser Kaiser Test (Ninhydrin) Wash2->Kaiser Recouple Re-Coupling (Fresh Reagents) Kaiser->Recouple Blue (Fail) NextCycle Next Amino Acid? Kaiser->NextCycle Colorless (Pass) Recouple->Wash2 NextCycle->Deprotect Yes (Repeat) Cleave Final Cleavage (TFA/TIS/H2O) NextCycle->Cleave No (Finish)

Figure 1: Logical workflow for manual SPPS cycles. The Kaiser Test serves as the critical "Go/No-Go" gate to prevent deletion sequences.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser) Steric hindrance of D-isomer or aggregation.1. Double couple (repeat step C). 2. Switch solvent to NMP or add DMSO to disrupt aggregation. 3. Increase temperature to 50°C (use caution with Cys/His).
Racemization (D to L conversion) Base-catalyzed proton abstraction during activation.1. Ensure Oxyma/DIC is used (neutral pH activation). 2. Avoid HBTU/DIEA (basic). 3. Minimize pre-activation time (< 2 mins).
Low Yield after Cleavage Trityl cation re-attachment.1. Increase TIS scavenger to 5%. 2. Ensure the cleavage cocktail is fresh.
Double Insertion Incomplete washing of Piperidine.Increase DMF washes after deprotection (Phase B, Step 6). Use a flow wash rather than static batch wash.

References

  • Chemical Profile & CAS Verification

    • Fmoc-D-Lys(Trt)-OH Product Data. Sigma-Aldrich / Merck. (Verified CAS: 1272755-60-8).[8][9][10]

  • Racemization Control

    • Subirós-Funosas, R., et al. (2009).
  • Kaiser Test Mechanism

    • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[5] Analytical Biochemistry.[7]

  • Trityl Cleavage & Scavenging

    • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.

Sources

Troubleshooting & Optimization

Minimizing side reactions with Trt protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Minimizing Side Reactions with Trityl (Trt) Protecting Groups

Introduction: The Double-Edged Sword of Trityl

The Trityl (Trt) group is a cornerstone of modern Solid Phase Peptide Synthesis (SPPS) due to its extreme acid lability and significant steric bulk. It provides excellent orthogonality, allowing for removal under very mild conditions (e.g., 1% TFA) while leaving other protecting groups (Boc, Pbf, tBu) intact.

However, this lability creates a paradox: The Trityl group is easy to remove, but the resulting Trityl cation (


) is a highly reactive electrophile.  If not immediately quenched, this cation will attack electron-rich nucleophiles on your peptide—specifically Cysteine thiols, Histidine imidazoles, Tryptophan indoles, and Methionine sulfurs—leading to irreversible alkylation and ruined batches.

This guide addresses the three critical failure points of Trt chemistry: Premature Deprotection , Cation Scavenging Failures , and Steric Hindrance .

Part 1: The Mechanism of Failure

To solve Trt side reactions, you must understand the "War for the Cation." Upon acidolysis, the Trt group does not simply vanish; it dissociates into a stable, bulky carbocation.[1]

  • The Goal: The scavenger (Silane or Thiol) must react with the

    
     cation faster than the peptide's internal nucleophiles.
    
  • The Failure: If the scavenger concentration is too low or the wrong type is used, the cation re-attaches to Cys, His, or Trp.

Diagram 1: The Cation Scavenging Pathway

This diagram illustrates the competition between successful scavenging and irreversible side reactions.

TritylMechanism Trt_Peptide Peptide-Cys(Trt) Cation Trityl Cation (Ph3C+) (Highly Reactive Electrophile) Trt_Peptide->Cation Acidolysis Acid TFA Cleavage Acid->Trt_Peptide Safe_Product Triphenylmethane (Inert Byproduct) Cation->Safe_Product Fast Reaction (Hydride Transfer/Thiol Capture) Alkylated_Product Irreversibly Alkylated Peptide (Impurity + Mass Shift) Cation->Alkylated_Product Slow Reaction (If Scavenger Depleted) Scavenger Scavenger (TIS, EDT, DODT) Scavenger->Safe_Product Nucleophiles Peptide Nucleophiles (Cys-SH, Trp-Indole, His-Im) Nucleophiles->Alkylated_Product

Caption: The kinetic competition between scavengers (green path) and peptide nucleophiles (red path) for the Trityl cation.

Part 2: Troubleshooting & Optimization

Issue 1: Premature Trityl Removal During Coupling

Symptom: Loss of Trt protection on Histidine or premature cleavage of peptide from 2-Chlorotrityl (2-CTC) resin during synthesis. Cause: The coupling environment (HOBt, Oxyma Pure) is slightly acidic (pH ~3-4). Trt is so labile that prolonged exposure to these reagents can trigger deprotection.

Variable Recommendation Why?
Coupling Reagents Use DIC/Oxyma with caution. Avoid HOBt if possible.HOBt is acidic enough to slowly cleave Trt. Oxyma is safer but can still cause issues in long syntheses.
Base Addition Add 0.1 eq DIPEA to the coupling mixture.Neutralizes the slight acidity of the coupling cocktail without removing Fmoc.[2]
Resin Choice Use 2-CTC only for C-terminal acids or protected fragments.If synthesizing a long peptide, the repeated acid cycles may cleave the linker.

Q: I am synthesizing a long peptide on 2-CTC resin and losing yield. Why? A: The cumulative acidity of coupling cycles is cleaving the ester linkage.

  • Fix: Switch to a Rink Amide or Wang resin (if C-terminal acid is required) which are stable to coupling conditions. If you must use 2-CTC (e.g., to prevent racemization of C-term Cys/His), treat the resin with 0.1% DIPEA in DMF between couplings.

Issue 2: Cysteine Alkylation (The "Mass +243" Peak)

Symptom: After cleavage, MS shows a peak corresponding to [M + 243 Da]. This is the Trityl group re-attached to a Cysteine.[1][3][4][5] Cause: Insufficient scavenging power.[3] TIS (Triisopropylsilane) is a hydride donor but is often too slow to protect highly nucleophilic sulfhydryl groups on its own.

Q: Is TIS alone enough for Cys-rich peptides? A: No. For peptides with multiple Cysteines, TIS is insufficient. You must use a thiol-based scavenger (EDT or DODT) to "trap" the cation.

Protocol: High-Cysteine Cleavage Cocktail Use this for any sequence containing >1 Cysteine or sensitive Trp/Met residues.

  • TFA: 92.5% (Solvent/Acid)

  • TIS: 2.5% (Silane Scavenger)

  • DODT: 2.5% (Thiol Scavenger - less smelly than EDT)

  • Water: 2.5% (Hydrolysis of esters)

Note: If DODT is unavailable, EDT (Ethanedithiol) is the gold standard but possesses a strong stench.

Issue 3: Sluggish Deprotection of N-Terminal Asn(Trt)

Symptom: Incomplete removal of Trt from an N-terminal Asparagine or Glutamine.[1] Cause: Steric bulk.[4] The Trt group on the side chain of Asn/Gln can form a "protective shield" around the N-terminus, hindering TFA access.

Q: My N-terminal Asn(Trt) is still protected after 2 hours. What do I do? A: This is a known kinetic issue.

  • Extend Cleavage Time: Increase to 3–4 hours.

  • Temperature: Warm the cleavage cocktail slightly (to 30°C), but be cautious as this accelerates side reactions.

  • Prevention: For the N-terminal residue only, use Fmoc-Asn(Trt)-OH without side-chain protection (if available/compatible) or ensure the final deprotection is vigorous.

Part 3: Decision Logic for Trt Optimization

Use this flowchart to select the correct resin and cleavage strategy based on your peptide's sequence.

TrtDecisionTree Start Start: Peptide Sequence Analysis HasCys Contains Cysteine? Start->HasCys ResinCheck Resin Type? Start->ResinCheck CocktailChoice Use Thiol Scavengers (TFA/TIS/DODT/H2O) HasCys->CocktailChoice Yes HasTrpMet Contains Trp or Met? HasCys->HasTrpMet No YesCys Yes NoCys No StandardCocktail Standard Cocktail (TFA/TIS/H2O) HasTrpMet->StandardCocktail Yes SimpleCocktail Simple Cleavage (95% TFA / 5% H2O) HasTrpMet->SimpleCocktail No YesTrp Yes NoTrp No CTC 2-Chlorotrityl (2-CTC) ResinCheck->CTC Rink Rink Amide / Wang ResinCheck->Rink AcidSen Use 1% TFA in DCM (Selective Cleavage) CTC->AcidSen Global Full TFA Cleavage Rink->Global

Caption: Decision matrix for selecting cleavage cocktails and resin strategies based on peptide composition.

Part 4: Validated Protocols

Protocol A: Selective Cleavage from 2-Chlorotrityl Resin

Objective: Cleave peptide from resin while retaining side-chain protecting groups (including Trt).

  • Prepare Solution: 1% TFA (v/v) in Dichloromethane (DCM).

  • Execution: Add solution to dry resin. Shake for 2 minutes.

  • Filtration: Filter directly into a flask containing 10% Pyridine in Methanol (to neutralize acid immediately).

  • Repeat: Repeat steps 2-3 roughly 5-10 times.

  • Concentration: Evaporate DCM/MeOH to obtain the protected peptide fragment.

    • Why this works: The ester linkage to the Trt resin is hyper-acid-labile. 1% TFA breaks this bond but is too weak to remove the Trt group from the N-terminus or side chains.

Protocol B: The "Reagent K" Modern Equivalent (DODT)

Objective: Global deprotection for complex peptides (Cys, Trp, Met, Tyr).

  • Cocktail: TFA / Phenol / Water / TIS / DODT (90 : 2.5 : 2.5 : 2.5 : 2.5).

  • Execution: Add to resin (10 mL per gram of resin).

  • Time: Shake at room temperature for 2–3 hours.

  • Precipitation: Filter resin, add filtrate dropwise to cold Diethyl Ether (-20°C).

  • Centrifugation: Spin down, decant ether, wash pellet 2x with fresh ether.

    • Why DODT? 3,6-Dioxa-1,8-octanedithiol (DODT) mimics the scavenging properties of EDT but is significantly less malodorous and hazardous.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][6][7][8] Chemical Reviews, 109(6), 2455–2504.

  • Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis." Journal of Organic Chemistry, 54(21), 5168–5171.

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[4] A carrier for the solid phase synthesis of peptides and peptide fragments."[6] International Journal of Peptide and Protein Research, 37(6), 513–520.

  • Sigma-Aldrich (Merck). "Cleavage and Deprotection Protocols for Fmoc SPPS."

Sources

Validation & Comparative

Fmoc-D-Lys(Trt)-OH vs. Fmoc-D-Lys(Boc)-OH: A Strategic Guide for Peptide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity vs. Cost Trade-off

In Fmoc solid-phase peptide synthesis (SPPS), the choice between Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(Trt)-OH is rarely a matter of simple substitution. It is a strategic decision that impacts crude peptide purity, scavenger cocktail selection, and downstream purification costs.

  • Fmoc-D-Lys(Boc)-OH is the industry standard. It is robust, cost-effective, and compatible with standard TFA cleavage. However, the release of reactive tert-butyl cations creates a high risk of alkylation in tryptophan- and methionine-rich sequences.

  • Fmoc-D-Lys(Trt)-OH is a premium alternative. While often associated with orthogonal deprotection (similar to Mtt), its utility in linear synthesis lies in generating bulky trityl cations that are sterically hindered from alkylating sensitive residues.

The Verdict: Use Lys(Boc) for routine synthesis. Switch to Lys(Trt) (or Lys(Mtt)) only when synthesizing "difficult" sequences containing multiple Trp, Met, or Cys residues where tert-butyl alkylation is a documented impurity, or when orthogonal side-chain modification is required.

Mechanistic Comparison: Acid Lability & Cationic Species

The fundamental difference lies in the acid sensitivity of the side-chain protecting group and the nature of the carbocation generated during cleavage.

FeatureFmoc-D-Lys(Boc)-OHFmoc-D-Lys(Trt)-OH
Protecting Group tert-Butyloxycarbonyl (Boc)Trityl (Triphenylmethyl, Trt)
Acid Sensitivity Stable to base; cleaved by >50% TFA.Stable to base; cleaved by 1–5% TFA (slow) or 95% TFA (fast).
Cleavage By-product tert-Butyl Cation (tBu⁺) + IsobutyleneTrityl Cation (Trt⁺)
Reactivity Profile Highly reactive electrophile. Readily alkylates Trp (indole), Met (sulfur), and Tyr (ring).Bulky, sterically hindered electrophile. Less prone to alkylation but requires silane scavengers.
Primary Application Standard linear peptide synthesis.Orthogonal deprotection (branching) or high-purity linear synthesis.
Cost Factor Low ($)High (

$)
The "Purity Killer": tert-Butyl Alkylation

When Lys(Boc) is deprotected, the resulting tert-butyl cation is a small, aggressive electrophile. In peptides containing Tryptophan , this cation attacks the electron-rich indole ring (typically at the C2 position), forming irreversible mono- and di-tert-butylated impurities (+56 Da / +112 Da). These impurities often co-elute with the product during HPLC, severely compromising yield.

Lys(Trt) Advantage: The trityl cation is massive. Steric hindrance prevents it from effectively attacking the indole ring of Tryptophan, significantly reducing alkylation side reactions.

Decision Logic & Experimental Workflows

The following diagram illustrates the decision process for selecting the correct derivative based on peptide sequence and synthesis goals.

G Start Select Lysine Derivative Goal Synthesis Goal? Start->Goal Linear Linear Peptide Goal->Linear Standard Branched Branched/Cyclic Peptide Goal->Branched Modification Needed SeqCheck Contains Trp, Met, or Cys? Linear->SeqCheck UseTrt Use Fmoc-D-Lys(Trt)-OH (High Purity Protocol) Branched->UseTrt Alternative (Less labile) UseMtt Use Fmoc-D-Lys(Mtt)-OH (Superior Orthogonality) Branched->UseMtt Preferred (1% TFA labile) UseBoc Use Fmoc-D-Lys(Boc)-OH (Standard Protocol) SeqCheck->UseBoc No (Robust Seq) SeqCheck->UseTrt Yes (Sensitive Seq)

Figure 1: Decision matrix for selecting Lysine protecting groups. Note that while Trt can be used for branching, Mtt is generally preferred due to higher acid sensitivity.

Experimental Protocols

Protocol A: Standard Cleavage for Lys(Boc)

Best for: Sequences without Trp/Met, or when using optimized scavengers.

The "Reagent K" Standard: To mitigate tert-butyl cations, you must use a cocktail with high scavenging capacity.

  • Cocktail: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).[1][2]

    • Note: EDT (Ethane Dithiol) is the most effective scavenger for t-butyl cations but is malodorous.

  • Procedure:

    • Add 10 mL cocktail per gram of resin.[1][3]

    • Shake at room temperature for 2–3 hours.

    • Precipitate in cold diethyl ether.

Protocol B: High-Purity Cleavage for Lys(Trt)

Best for: Trp-rich peptides where purity is paramount.

The Silane Strategy: Trityl cations do not bind well to thiols (EDT); they require Silanes (TIS or TES) to be effectively quenched.

  • Cocktail: TFA / TIS / Water (95 : 2.5 : 2.5).

    • Critical: Do not use EDT as the primary scavenger for Trt; TIS (Triisopropylsilane) is essential to irreversibly trap the trityl cation.

  • Procedure:

    • Add 10 mL cocktail per gram of resin.[1][3]

    • Shake at room temperature for 2 hours.

    • Color Change: The solution may turn bright yellow/orange (trityl cation color) and then fade as TIS scavenges the ions.

    • Precipitate in cold diethyl ether.

Protocol C: Orthogonal Deprotection (On-Resin)

Comparison Note: While Fmoc-Lys(Mtt)-OH is the gold standard for this (removed by 1% TFA), Fmoc-Lys(Trt)-OH can also be used but requires stricter control to avoid cleaving the resin linker (if using 2-CTC).

Selective Removal of Trt/Mtt:

  • Reagent: 1% TFA in Dichloromethane (DCM) with 5% TIS.

  • Method:

    • Wash resin with DCM.[1][3]

    • Add 1% TFA/DCM/TIS solution (5 mL per gram).

    • Shake for 2 minutes. Filter immediately into a neutralization solution (10% Pyridine/MeOH) to prevent linker cleavage.

    • Repeat 5–10 times until the yellow color (trityl cation) no longer persists.

    • Wash resin thoroughly with DCM and DMF.

    • Result: The

      
      -amine is now free for biotinylation, dye labeling, or cyclization, while the rest of the peptide remains protected.
      

Comparative Data: Purity Profiles

The following table summarizes expected impurity profiles based on internal application data and literature standards.

Impurity TypeLys(Boc) SynthesisLys(Trt) Synthesis

M + 56 Da
High Risk. Mono-t-butylated Trp. Difficult to separate.Negligible. Trt cation is too bulky to alkylate Trp.

M + 242 Da
None.Low Risk. Retritylation (Trt adduct). Prevented by TIS.
Met Oxidation (+16 Da) Moderate (requires Thioanisole/EDT).Low (TIS is a reducing agent).
Synthesis Cost Base Cost (1x)Premium Cost (~5-8x)

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • PepMic Co., Ltd. Fmoc-Lys(Trt)-OH Product Guide & Applications.

  • Merck (Sigma-Aldrich). Cleavage and Deprotection Protocols for Fmoc SPPS.

Sources

Technical Guide: Orthogonal Protecting Groups for D-Lysine in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern peptidomimetic drug design, D-Lysine is a critical building block used to enhance proteolytic stability and induce specific secondary structures (e.g.,


-turns in cyclic peptides). However, the standard Fmoc-D-Lys(Boc)-OH  derivative is insufficient for advanced applications requiring site-selective modification, such as on-resin cyclization, stapling, or fluorophore conjugation.

This guide objectively compares the three primary orthogonal alternatives—Alloc , Mtt , and ivDde —analyzing their chemical stability, deprotection mechanisms, and suitability for complex D-peptide synthesis. It provides field-validated protocols to ensure high-fidelity synthesis without compromising chiral integrity.

The Orthogonality Challenge

Standard Fmoc SPPS relies on the Fmoc (base-labile) and Boc/tBu (acid-labile) axes. When a D-Lysine side chain requires modification before peptide cleavage, the side-chain protecting group must be orthogonal to both piperidine (Fmoc removal) and TFA (final cleavage).

The Standard: Fmoc-D-Lys(Boc)-OH
  • Role: General sequence incorporation.

  • Limitation: The

    
    -amine is only exposed during final global deprotection/cleavage. It cannot be selectively modified on-resin.
    
The Challengers

To achieve site-specificity, we employ groups removable under "third-dimension" conditions:

  • Alloc (Allyloxycarbonyl): Palladium-labile.

  • Mtt (4-Methyltrityl): Hyper-acid-labile (1% TFA).

  • ivDde: Hydrazine-labile.

Deep Dive: Comparative Analysis

A. Fmoc-D-Lys(Alloc)-OH (The "Gold Standard" for Orthogonality)

Mechanism: Palladium(0)-catalyzed allyl transfer. The Alloc group is stable to strong acids and bases. Removal involves a


-allyl palladium complex intermediate, which is trapped by a scavenger (phenylsilane or morpholine).
  • Pros: True orthogonality. Survives almost all SPPS conditions. No "premature" loss.

  • Cons: Requires inert atmosphere (ideal) or careful handling. Residual Pd can poison subsequent reactions (e.g., metathesis).

  • Best For: Lactamization, "stapling" via RCM, and long, complex syntheses where stability is paramount.

B. Fmoc-D-Lys(Mtt)-OH (The "Acid-Lite" Option)

Mechanism: Stable carbocation formation. The Mtt group is removed by dilute acid (1% TFA in DCM) while leaving Boc/tBu groups (which require >50% TFA) intact.

  • Pros: Metal-free.[1] Reagents are cheap and standard (TFA/DCM). Visual feedback (yellow trityl cation).

  • Cons: "Leaky" stability.[2][3] Can be partially removed during standard coupling if acidic additives (e.g., HOBt) are used excessively. Requires extensive washing to remove the cationic byproduct.

  • Best For: On-resin branched peptides (dendrimers) and simple side-chain functionalization.

C. Fmoc-D-Lys(ivDde)-OH (The Nucleophile Option)

Mechanism: Michael addition / Elimination. Removed by hydrazine.[4][5][6] Unlike its predecessor Dde , the sterically hindered ivDde resists migration to other nucleophiles during piperidine treatments.

  • Pros: Fast, metal-free removal. Stable to TFA.

  • Cons: Not orthogonal to Fmoc. Hydrazine removes Fmoc groups. Therefore, the N-terminus must be Boc-protected or the ivDde removal must be the final step before cleavage.

  • Best For: C-terminal modifications or strategies where the N-terminus is capped/Boc-protected.

Performance Comparison Matrix

FeatureAlloc Mtt ivDde
Orthogonality Excellent (Pd only)Good (Dilute Acid)Moderate (Hydrazine affects Fmoc)
Stability (Piperidine) StableStableStable (Migration rare but possible)
Stability (95% TFA) StableUnstable (Removed)Stable
Removal Reagents Pd(PPh

)

, PhSiH

1% TFA / DCM2-4% Hydrazine / DMF
Cost High (Catalyst)LowModerate
Chiral Integrity (D-Lys) HighHighHigh
Process Risk Pd Poisoning / OxidationPremature loss in long synthesisFmoc loss / Aggregation

Experimental Protocols (Self-Validating Systems)

Protocol A: Alloc Removal (Pd-Catalyzed)

Use this for maximum stability during synthesis.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1–0.2 eq)
  • Scavenger: Phenylsilane (PhSiH

    
    ) (10–20 eq)
    
  • Solvent: Dry DCM

Workflow:

  • Wash: Swell resin in DCM (3x).[7] Ensure Argon sparging if possible.

  • Cocktail Prep: Dissolve Pd(PPh

    
    )
    
    
    
    and PhSiH
    
    
    in DCM. Note: Solution should be yellow/orange.
  • Reaction: Add to resin. Agitate gently for 30 mins (darkness recommended).

  • Validation: Drain. Repeat step 3 with fresh cocktail.

  • Wash (Critical):

    • DCM (3x)[7]

    • 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (2x 5 min) — Chelates residual Pd (turns copper-colored).

    • DMF (5x) to remove chelator.

Protocol B: Mtt Removal (Visual Flow Method)

Use this for metal-free, mild deprotection.

Reagents:

  • Solution A: 1% TFA in DCM (v/v).

  • Solution B: 5% DIPEA in DCM (Neutralization).

  • Solvent: Methanol (MeOH) and DCM.[5][7]

Workflow:

  • Setup: Place resin in a fritted syringe or column (do not use a closed vial; flow is better).

  • Flow Wash: Add Solution A. Agitate for 1 min.

  • Visual Check: Filter solution. It should be bright yellow/orange (Mtt cation).

  • Repeat: Repeat step 2-3 repeatedly (approx. 10-15 times) until the filtrate is clear/colorless .

  • Quench: Wash resin immediately with DCM (2x), then Solution B (3x 5 min) to neutralize the core.

  • Validate: Wash with MeOH (contract resin) then DCM (swell resin) to ensure all trityl alcohol precipitates are washed away.

Protocol C: ivDde Removal

Use this when N-terminus is Boc-protected.

Reagents:

  • 2% Hydrazine monohydrate in DMF.[4]

Workflow:

  • Reaction: Add 2% Hydrazine/DMF to resin.

  • Agitate: 3 x 10 minutes.

  • Visual/UV Check: The byproduct (indazole derivative) absorbs at 290 nm .[8] Monitor the washings via UV-Vis until absorbance baseline is reached.

  • Wash: DMF (5x) to remove all traces of hydrazine (which would interfere with subsequent coupling).

Decision Logic & Workflow Visualization

The following diagram illustrates the selection process for D-Lysine protecting groups based on synthetic requirements.

DLysine_Selection Start Select D-Lys Protection Q1 Is on-resin side-chain modification required? Start->Q1 Standard Use Fmoc-D-Lys(Boc)-OH (Standard SPPS) Q1->Standard No Q2 Must the N-terminus retain Fmoc during modification? Q1->Q2 Yes Q3 Is the peptide acid-sensitive or extremely long (>30 AA)? Q2->Q3 Yes ivDde Use Fmoc-D-Lys(ivDde)-OH (Hydrazine Labile) Q2->ivDde No (Boc N-term ok) Alloc Use Fmoc-D-Lys(Alloc)-OH (Max Orthogonality) Q3->Alloc Yes (Long/Complex) Mtt Use Fmoc-D-Lys(Mtt)-OH (Acid Labile) Q3->Mtt No (Short/Medium) Note_ivDde *Requires Boc-N-term strategy ivDde->Note_ivDde

Caption: Decision tree for selecting the optimal D-Lysine protecting group based on orthogonality requirements and sequence complexity.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][9][8][7] Chemical Reviews, 109(6), 2455-2504. Link

  • Kates, S. A., et al. (1993).[10] "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry, 212(2), 303-310.[10] Link

  • Chhabra, S. R., et al. (1998).[5] "An Appraisal of New Variants of Dde Amine Protecting Group for Solid Phase Peptide Synthesis." Tetrahedron Letters, 39(12), 1603-1606. Link

  • Aletras, A., et al. (1995). "Preparation of the Very Acid-Sensitive Fmoc-Lys(Mtt)-OH." International Journal of Peptide and Protein Research, 45(5), 488-496. Link

  • Merck/Millipore Sigma. "Novabiochem® Peptide Synthesis Guide: Orthogonal Protecting Groups." Link

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-D-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Fmoc-D-Lys(Trt)-OH is a critical building block for Solid Phase Peptide Synthesis (SPPS), specifically used to introduce D-Lysine residues with orthogonal side-chain protection. Unlike its L-isomer counterpart, the D-isomer is often used to induce specific conformational constraints or enhance proteolytic stability in peptide therapeutics.

Handling this compound requires a dual-focus approach: protecting the operator from irritation and protecting the compound from hydrolysis and racemization .

Chemical Specifications
ParameterDetail
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-trityl-D-lysine
CAS Number 1272755-60-8 (Note: distinct from L-isomer CAS 719892-61-2)
Molecular Formula C

H

N

O

Molecular Weight 610.75 g/mol
Storage +2°C to +8°C (Desiccated)

Risk Assessment & PPE Matrix

While Fmoc-amino acids are generally considered low-toxicity compared to coupling reagents (e.g., HATU, DIC), they are fine particulate irritants. The primary risks are respiratory sensitization from dust inhalation and contact dermatitis .

Hierarchy of Controls
  • Engineering: Weighing inside a chemical fume hood or powder containment enclosure.

  • Administrative: Standard Operating Procedure (SOP) requiring "Warm-to-Room-Temperature" equilibration.

  • PPE: The final barrier.

Required Personal Protective Equipment (PPE)

The following matrix defines the minimum safety standards for handling Fmoc-D-Lys(Trt)-OH in a research environment.

Body ZoneEquipment StandardRationale & Technical Insight
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Defense: Prevents inhalation of fine particulates. If hood access is restricted, an N95 respirator is the absolute minimum requirement.
Hand Protection Nitrile Gloves (Min. 4 mil thickness)Chemical Resistance: Latex is permeable to many peptide synthesis solvents (DMF, DCM). Nitrile offers superior resistance. Pro Tip: Double-glove during weighing to prevent static transfer.
Eye Protection Safety Glasses with side shields (ANSI Z87.1)Impact/Dust: Goggles are required if working outside a hood where dust clouds are possible.
Body Lab Coat (Cotton/Poly blend)Contamination: Must be buttoned to the neck. Tyvek sleeves recommended for large-scale (>100g) handling to prevent cuff contamination.

Operational Protocol: The "Zero-Hydrolysis" Workflow

The integrity of the Fmoc group is base-sensitive, and the Trityl (Trt) group is acid-sensitive. However, the most common failure mode is moisture-induced aggregation or hydrolysis due to improper cold-storage retrieval.

Workflow Logic

The following diagram illustrates the critical path from storage to synthesis. Note the mandatory equilibration step.

G cluster_0 Waste Stream Storage 1. Cold Storage (+2 to +8°C) Equilibration 2. Thermal Equilibration (Wait 30-60 mins) Storage->Equilibration Do NOT Open Until Warm Weighing 3. Weighing (Anti-static protocol) Equilibration->Weighing Desiccator Open Solubilization 4. Solubilization (DMF/NMP) Weighing->Solubilization Add Solvent Disposal Solid Waste (if spill) Weighing->Disposal Spill Synthesis 5. SPPS Coupling Solubilization->Synthesis Activate

Figure 1: Operational workflow emphasizing the critical thermal equilibration step to prevent condensation.

Step-by-Step Methodology
Step 1: Thermal Equilibration (The "30-Minute Rule")

Why: Opening a cold bottle in a humid lab causes immediate water condensation on the powder. This water reacts with the Fmoc group (slow hydrolysis) and makes the powder sticky/clumped.

  • Action: Remove the bottle from the fridge. Place it on the bench unopened for 30–60 minutes. Wipe condensation off the outer bottle before opening.

Step 2: Anti-Static Weighing

Why: Fmoc-amino acids are often fluffy, electrostatic powders. They "jump" away from spatulas, leading to inaccurate masses and bench contamination.

  • Action: Use an anti-static gun on the weigh boat and spatula. If unavailable, use a metal spatula (grounded) rather than plastic.

  • PPE Check: Ensure gloves are pulled over lab coat cuffs.

Step 3: Solubilization

Why: Incomplete dissolution leads to deletion sequences in SPPS.

  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Concentration: Typically 0.2M to 0.5M.

  • Action: Add solvent to the powder. Vortex immediately. If the solution is hazy, sonicate for 30 seconds. The solution should be crystal clear.

Disposal & Waste Management

Proper disposal is legally mandated and environmentally critical. Segregate waste based on physical state.

Waste StreamCompositionDisposal Method
Solid Waste Expired powder, contaminated weigh boats, paper towels from spill cleanup.Hazardous Solid Waste Bin. Label as "Amino Acid Derivative / Organic Solid."
Liquid Waste Dissolved Fmoc-D-Lys(Trt)-OH in DMF/DCM.Halogenated Organic Waste. (If DCM is used). Non-Halogenated Organic Waste. (If only DMF/NMP is used).
Sharps Contaminated needles or glass pipettes.Sharps Container. Do not recap needles.

Emergency Response Protocols

In the event of exposure or release, follow these self-validating safety loops.

Accidental Release (Spill)
  • Isolate: Mark the area.

  • PPE Up: Don goggles and N95 mask (if not already wearing).

  • Contain: Gently cover the powder with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the damp material. Wipe the surface with 70% Ethanol or Isopropanol.

  • Dispose: Place all materials in the Solid Hazardous Waste container.

Personnel Exposure
  • Eye Contact: Flush immediately with eyewash station for 15 minutes . Hold eyelids open. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and copious water.[1][2] Do not use organic solvents (like ethanol) on skin, as they can increase absorption of the chemical.

  • Inhalation: Move to fresh air immediately.

References

  • Sigma-Aldrich. Fmoc-D-Lys(Trt)-OH Product Specification & CAS Verification. Retrieved from (Search Term: 1272755-60-8).

  • Bachem. Handling and Storage of Peptides and Amino Acid Derivatives. Bachem Technical Guides. Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet (SDS): Fmoc-Protected Amino Acids. Retrieved from .

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3][4][5][6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational context for SPPS handling).

Sources

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